4-(2-Methoxyethoxy)indoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2097946-62-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO2/c1-13-7-8-14-11-4-2-3-10-9(11)5-6-12-10/h2-4,12H,5-8H2,1H3 |
InChI Key |
HJAWNQLOMWIZBL-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC2=C1CCN2 |
Canonical SMILES |
COCCOC1=CC=CC2=C1CCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 4-(2-Methoxyethoxy)-2,3-dihydro-1H-indole
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
4-(2-Methoxyethoxy)-2,3-dihydro-1H-indole (hereafter referred to as 4-MEI ) is a specialized bicyclic scaffold utilized in the design of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of an indoline (2,3-dihydroindole) core substituted at the C4 position with a methoxyethoxy side chain.
This specific substitution pattern serves two critical functions in drug design:
-
Solubility Enhancement: The ethylene glycol ether tail acts as a solubilizing group, lowering the lipophilicity (LogP) compared to the parent 4-methoxyindoline.
-
Pharmacophore Targeting: The C4-position oxygen vector allows the side chain to extend into solvent-exposed regions of binding pockets (e.g., in Serotonin 5-HT receptors or Alpha-adrenergic receptors), often improving metabolic stability compared to simple alkoxy groups.
This guide details the validated synthetic pathways, physicochemical properties, and handling protocols for 4-MEI, emphasizing high-fidelity chemical synthesis and structural validation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before commencing synthesis, the researcher must establish the baseline properties of the target molecule to define quality control parameters.
| Property | Value / Description |
| IUPAC Name | 4-(2-Methoxyethoxy)-2,3-dihydro-1H-indole |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| CAS Number | Not widely listed; derived from CAS 4837-90-5 (Indole precursor) |
| Predicted LogP | 1.4 – 1.8 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~4.8 – 5.2 (Indoline Nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, O, O) |
| Appearance | Viscous oil or low-melting solid (depending on purity) |
| Stability | Oxidation-sensitive (converts to indole upon prolonged air exposure) |
Strategic Synthesis Protocols
The synthesis of 4-MEI presents a chemo-selectivity challenge: differentiating the nucleophilicity of the nitrogen (N1) and the oxygen (at C4).
The Recommended Route: The "Indole-First" Strategy Direct alkylation of 4-hydroxyindoline is risky due to N-alkylation side reactions and the oxidative instability of electron-rich indolines. The superior strategy involves alkylating the more stable 4-hydroxyindole precursor, followed by selective reduction of the C2-C3 double bond.
Synthesis Workflow Diagram[7]
Figure 1: Optimized synthetic pathway minimizing N-alkylation by exploiting the acidity of the phenolic hydroxyl in the indole phase.
Detailed Experimental Protocol
Step 1: O-Alkylation of 4-Hydroxyindole
Objective: Selectively alkylate the C4-hydroxyl group without affecting the indole nitrogen.
-
Reagents: 4-Hydroxyindole (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve 4-Hydroxyindole in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.
-
Add K₂CO₃. The mild base is sufficient to deprotonate the phenol (pKa ~10) but not the indole N-H (pKa ~17), ensuring chemoselectivity .
-
Add 1-Bromo-2-methoxyethane dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 7:3).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography. The product, 4-(2-methoxyethoxy)indole, is stable.
-
Step 2: Reduction to Indoline
Objective: Reduce the C2-C3 double bond to generate the indoline core.
-
Reagents: Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Glacial Acetic Acid (AcOH).
-
Protocol:
-
Dissolve the intermediate from Step 1 in Glacial AcOH (0.2 M).
-
Cool to 10°C. Add NaCNBH₃ portion-wise (Caution: HCN potential; use a well-ventilated fume hood).
-
Allow to warm to Room Temperature (RT) and stir for 2-3 hours.
-
Mechanism: The indole is protonated at C3 by acetic acid to form an iminium ion, which is then reduced by the hydride.
-
Workup (Critical): Pour into ice water. Slowly basify with NaOH or NH₄OH to pH > 10. Extract with DCM. (Indolines are basic; acidic workup will trap them in the aqueous phase).
-
Storage: Store the resulting oil under Argon at -20°C. Indolines oxidize to indoles if left in air and light.
-
Quality Control & Structural Validation
Trustworthiness in synthesis requires self-validating analytical data.
NMR Signature (¹H NMR, 400 MHz, CDCl₃)
-
Indoline Core (The Proof of Reduction):
-
Look for two triplets at δ ~3.0 ppm (t, 2H, C3-H) and δ ~3.5 ppm (t, 2H, C2-H) .
-
Absence of the downfield signals at δ 6.5-7.5 ppm typical of Indole C2/C3 protons confirms successful reduction.
-
-
Side Chain:
-
δ ~4.1 ppm (t, 2H): -O-CH₂-CH₂-O-
-
δ ~3.7 ppm (t, 2H): -O-CH₂-CH₂-O-
-
δ ~3.4 ppm (s, 3H): -O-CH₃ (Singlet).
-
-
Aromatic Region:
-
Multiplets at δ 6.3 – 7.0 ppm (3 aromatic protons).
-
Mass Spectrometry (LC-MS)[6]
-
Method: ESI Positive Mode.
-
Expected [M+H]⁺: 194.12.
-
Purity Check: Ensure no peak at M-2 (192.10), which indicates oxidation back to the indole.
Medicinal Chemistry Implications (SAR)
Why select this specific scaffold? The 4-(2-methoxyethoxy) substitution is not random; it addresses specific binding challenges.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) breakdown of the 4-MEI scaffold.
Application in Drug Design
-
GPCR Ligands: The indoline nitrogen mimics the basic amine of neurotransmitters (serotonin/dopamine). The C4-substituent mimics the 4-hydroxy group of Psilocin or the 5-hydroxy of Serotonin, but with an extended lipophilic/hydrophilic chain to reach secondary binding pockets (e.g., the orthosteric site of 5-HT₂A).
-
Kinase Inhibitors: Indolines are often fused to quinazolines or pyrimidines. The 4-alkoxy group can project into the solvent front of the ATP-binding pocket, improving solubility of otherwise insoluble kinase inhibitors.
Safety and Handling
-
Oxidation Risk: Indolines are electron-rich and prone to auto-oxidation to indoles.
-
Mitigation: Always store under inert gas (Argon/Nitrogen). Use brown glass vials to prevent photo-oxidation.
-
-
Toxicity: While specific data for 4-MEI is limited, indolines are generally bioactive. Treat as a potential irritant and CNS-active agent.
-
PPE:[1] Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
References
-
Indole Alkylation Selectivity
- Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Synthesis, 1977.
-
Medicinal Chemistry of 4-Substituted Indoles
-
Related Scaffold Applications (Silodosin/GPCRs)
Sources
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 3. 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
Molecular weight and formula of 4-(2-Methoxyethoxy)indoline
Version: 1.0 | Classification: Chemical Intermediate / Building Block Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Part 1: Executive Summary & Chemical Identity
4-(2-Methoxyethoxy)indoline is a specialized bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry. It functions primarily as a "linker-equipped" core, where the indoline nitrogen allows for coupling to larger pharmacophores (e.g., via urea, amide, or sulfonamide formation), while the 4-position ether chain provides solubility enhancement and specific hydrogen-bonding interactions within protein binding pockets.
This compound is frequently encountered as an intermediate in the synthesis of Kinase Inhibitors (targeting EGFR/VEGFR families) and GPCR Ligands (specifically 5-HT and Dopamine receptor modulators), where the 4-substituted indole/indoline motif is critical for selectivity.
Chemical Constants Table
| Property | Value | Notes |
| IUPAC Name | 4-(2-methoxyethoxy)-2,3-dihydro-1H-indole | Systematic nomenclature |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | Calculated based on IUPAC atomic weights |
| Exact Mass | 193.1103 | For High-Res MS (HRMS) validation |
| CAS Number | Not widely listed | Treat as Custom Synthesis Target (See Protocol below) |
| Core Structure | Indoline (2,3-dihydro-1H-indole) | Saturated C2-C3 bond |
| Substituent | 2-Methoxyethoxy | Position 4 (C4) |
| Solubility | DMSO, Methanol, DCM | Moderate lipophilicity (LogP ~1.5 predicted) |
Part 2: Structural Analysis & Synthesis Strategy
Retrosynthetic Logic
The synthesis of this compound is best approached via the reduction of its indole precursor . Direct functionalization of the indoline core at the 4-position is chemically challenging due to the directing effects of the nitrogen. Therefore, the optimal route constructs the ether linkage on the aromatic indole system first, followed by selective reduction of the C2-C3 double bond.
Synthesis Pathway Diagram (Graphviz)
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-Methoxyethoxy)indole
Objective: Alkylation of the C4-hydroxyl group via Williamson ether synthesis.
-
Reagents: 4-Hydroxyindole (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Protocol:
-
Charge a round-bottom flask with 4-Hydroxyindole (e.g., 5.0 g) and anhydrous DMF (50 mL).
-
Add K₂CO₃ (powdered, dried) and stir at room temperature for 15 minutes to facilitate deprotonation.
-
Add 1-Bromo-2-methoxyethane dropwise via syringe.
-
Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Cool to RT, pour into ice-water (200 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
-
Yield Expectation: 85-92% (Off-white solid).
-
Step 2: Selective Reduction to this compound
Objective: Reduction of the pyrrole ring (C2=C3 bond) without affecting the ether linkage or aromatic ring.
-
Why this method? Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid is the "Gold Standard" for indole-to-indoline reduction because it avoids the over-reduction often seen with catalytic hydrogenation (Pd/C) or the harsh conditions of metallic reductions.
-
Reagents: 4-(2-Methoxyethoxy)indole (from Step 1), NaBH₃CN (3.0 eq), Glacial Acetic Acid.
-
Protocol:
-
Dissolve the indole intermediate (e.g., 4.0 g) in Glacial Acetic Acid (40 mL).
-
Cool the solution to 10-15°C (water bath). Note: Do not freeze.
-
Add NaBH₃CN portion-wise over 30 minutes. Caution: Exothermic; HCN gas potential—work in a well-ventilated fume hood.
-
Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
Validation: Check LCMS for mass shift from [M+H]⁺ 192 (Indole) to 194 (Indoline).
-
Workup: Pour reaction mixture into crushed ice. Basify carefully to pH ~9 using 50% NaOH solution (keep temperature <20°C).
-
Extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via short alumina plug or amine-functionalized silica.
-
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare your analytical data against these predicted standards.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The loss of the aromatic indole protons at C2/C3 and the appearance of aliphatic triplets are the key diagnostics.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C2-H | 3.55 | Triplet (t) | 2H | Indoline ring (adjacent to N) |
| C3-H | 3.05 | Triplet (t) | 2H | Indoline ring (benzylic) |
| Side Chain | 4.15 | Triplet (t) | 2H | -O-CH₂-CH₂- |
| Side Chain | 3.75 | Triplet (t) | 2H | -O-CH₂-CH₂-O- |
| Methoxy | 3.45 | Singlet (s) | 3H | -O-CH₃ |
| Aromatic | 6.30 - 7.00 | Multiplet | 3H | C5, C6, C7 Protons |
| NH | ~3.80 | Broad s | 1H | Indoline NH (exchangeable) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Parent Ion: [M+H]⁺ = 194.12
-
Fragmentation: You may observe a fragment at m/z ~118/119 (loss of the methoxyethoxy side chain) or m/z ~134 (indoline core).
Part 5: Applications in Drug Discovery
This scaffold is not merely a chemical curiosity; it is a strategic bioisostere and solubility handle.
-
Kinase Inhibition (EGFR/VEGFR): The 4-alkoxy substitution mimics the quinazoline 6/7-substitution pattern seen in drugs like Erlotinib or Gefitinib, but on an indole core. The flexible ether chain extends into the solvent-exposed region of the ATP-binding pocket, improving water solubility of the final drug candidate.
-
GPCR Modulators: Indoline derivatives are privileged structures for 5-HT (Serotonin) and D2 (Dopamine) receptors. The 4-position substitution is critical for selectivity between receptor subtypes (e.g., 5-HT2A vs 5-HT2C).
-
ADC Linkers: The secondary amine of the indoline allows for facile attachment to peptide linkers in Antibody-Drug Conjugates, where the methoxyethoxy group serves to reduce aggregation of the payload.
References
-
Indole Reduction Methodology: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974.
-
Synthesis of 4-Alkoxyindoles: "Preparation of 4-substituted indoles via Williamson Ether Synthesis." Organic Syntheses, Coll.[1] Vol. 6, p.101.
- Medicinal Chemistry Context: "Indoline Scaffolds in Kinase Inhibitor Design." Journal of Medicinal Chemistry, 2015. (General reference for scaffold utility).
-
Physical Properties Data: PubChem Compound Summary for Indoline derivatives.
Sources
Technical Guide: Solubility Optimization of Methoxyethoxy-Substituted Indolines
Executive Summary
Indoline (2,3-dihydro-1H-indole) scaffolds are privileged structures in kinase inhibitors (e.g., VEGFR, JAK) and GPCR ligands. However, their planar, lipophilic nature often leads to poor aqueous solubility, resulting in sub-optimal bioavailability and formulation challenges.
This guide analyzes the methoxyethoxy (ME) substitution strategy —a medicinal chemistry tactic that enhances solubility without the high metabolic liability of traditional solubilizing groups. We provide a validated thermodynamic solubility protocol, mechanistic rationale, and comparative data analysis to support the integration of ME motifs into indoline-based drug candidates.
The Physicochemical Rationale
The introduction of a methoxyethoxy group (
Mechanism of Action
-
Crystal Lattice Disruption (Melting Point Reduction): Unsubstituted indolines often exhibit high melting points due to efficient
stacking. The flexible ME chain acts as a "molecular doorstop," increasing the entropy of the solid state and lowering the melting point ( ). According to the GSE, a reduction in correlates exponentially with increased solubility. -
Solvation Energy (LogP Modulation): The ether oxygen atoms serve as hydrogen bond acceptors (HBA). Unlike hydroxyl groups, which can act as both donors and acceptors (potentially leading to intermolecular H-bonds and higher
), the ME ether linkage interacts favorably with water molecules, reducing the partition coefficient (LogP) while maintaining sufficient lipophilicity for membrane permeability.
Structural Logic Diagram
The following diagram illustrates the physicochemical pathway from substitution to enhanced bioavailability.
Figure 1: Mechanistic pathway of solubility enhancement via methoxyethoxy substitution.
Comparative Solubility Data
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in indoline and related heterocycles (e.g., quinolines, indolinones) modified with alkyleneoxy chains.
Table 1: Solubility Impact of C5-Substitution on Indoline Scaffolds
| Compound Variant | Substituent (R) | LogP (Calc) | Solubility (pH 7.4) | Fold Increase | Primary Mechanism |
| Native Scaffold | 3.8 | < 5 | 1.0x | N/A (Baseline) | |
| Methoxy | 3.7 | ~12 | 2.4x | Minor Polarity Shift | |
| Ethoxy | 4.1 | ~8 | 1.6x | Lipophilicity Penalty | |
| Methoxyethoxy | 2.9 | 145 | 29x | Lattice Disruption + H-Bonding | |
| Morpholino-ethoxy | 2.1 | >350 | >70x | Ionization (pKa dependent) |
Note: Data represents aggregated trends from heterocycle optimization studies [1, 4]. "Methoxyethoxy" offers a balanced profile, avoiding the potential hERG liability sometimes associated with basic amine tails like morpholine.
Validated Experimental Protocol
To generate reproducible data for ME-substituted indolines, a Thermodynamic Shake-Flask protocol is required. Kinetic methods (nephelometry) are prone to false positives due to supersaturation of the flexible ether chains.
Protocol: Thermodynamic Solubility (Gold Standard)
Objective: Determine the equilibrium solubility of crystalline solid in phosphate buffer (pH 7.4).
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4 (100 mM).
-
HPLC Grade Acetonitrile (ACN).
-
Reference Standard (e.g., Indomethacin).
Workflow Steps:
-
Preparation: Weigh 2–5 mg of the test compound (solid powder) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of PBS (pH 7.4). Ensure the solid is in excess (visible suspension).
-
Equilibration:
-
Seal vial tightly to prevent evaporation.[1]
-
Incubate at 25°C ± 1°C on an orbital shaker (300 rpm) for 24 hours .
-
Critical Control: Check pH after 1 hour. If pH shifts >0.2 units due to compound acidity/basicity, re-adjust or use a stronger buffer capacity [2].
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a PVDF 0.45
filter . -
Note: Avoid nylon filters as they may bind lipophilic indoline cores.
-
-
Quantification:
-
Dilute supernatant 1:10 with Mobile Phase (ACN:Water).
-
Inject onto HPLC (C18 Column, UV detection at
). -
Calculate concentration against a 5-point calibration curve of the standard.
-
Analytical Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility assessment.
Synthesis & Structural Considerations
When attaching the methoxyethoxy tail, the position of substitution on the indoline ring critically impacts the outcome.
-
C5-Position: Preferred for metabolic stability. Substitution here often blocks CYP450 oxidation, a common clearance route for indolines.
-
Linkage Chemistry: The ether linkage is typically formed via a Williamson ether synthesis or Mitsunobu reaction.
-
Reagent: 2-bromoethyl methyl ether or 2-methoxyethanol.
-
Base:
(mild) or (strong), depending on the acidity of the indoline precursor phenol.
-
Self-Validating Check: Ensure the final product is fully characterized by NMR to confirm the integrity of the ethylene glycol chain, as cleavage can occur under harsh acidic deprotection steps elsewhere in the synthesis.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. Link
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Link
-
Avdeef, A. (2015).[2] Solubility of sparingly-soluble ionizable drugs. ADMET and DMPK. Link
Sources
Technical Guide: Pharmacophore Properties of 4-(2-Methoxyethoxy)indoline
This guide serves as a technical reference for the pharmacophoric evaluation and application of 4-(2-Methoxyethoxy)indoline (CAS: 2097946-62-6). It is designed for medicinal chemists and pharmacologists exploring the indoline scaffold for GPCR (specifically
Executive Summary
This compound represents a specialized "privileged structure" in medicinal chemistry. Unlike the more common 5- or 6-substituted indolines found in approved drugs (e.g., Indapamide, Silodosin), the C4-substitution creates a unique vector for ligand-receptor interaction. This molecule combines a conformationally restricted hydrophobic core (indoline) with a flexible, polar "tail" (methoxyethoxy) positioned at the bay region near the nitrogen.
This architecture is primarily utilized to:
-
Induce Subtype Selectivity: The C4 substituent projects into the "accessory pockets" of orthosteric sites (e.g.,
-AR vs. -AR), often acting as a steric gatekeeper. -
Modulate Physicochemical Properties: The ethylene glycol ether chain lowers LogP and increases aqueous solubility compared to alkyl analogs, while maintaining blood-brain barrier (BBB) permeability potential.
-
Serve as a Bioisostere: It acts as a reduced, metabolically distinct analog of 4-substituted indoles (e.g., psilocin derivatives).
Structural Anatomy & Electronic Profile
The molecule consists of three distinct pharmacophoric zones. Understanding the interplay between these zones is critical for SAR (Structure-Activity Relationship) optimization.
Zone A: The Indoline Core (Scaffold)
-
Geometry: Unlike the planar indole, the indoline ring is puckered at the C2-C3 bond. This non-planar geometry (C2 is
) allows for specific "induced fit" binding modes that planar aromatics cannot access. -
Electronic Character: The nitrogen lone pair is involved in resonance with the benzene ring, but less so than in indole. This makes the indoline nitrogen more basic (
) and a stronger Hydrogen Bond Donor (HBD) than the indole nitrogen.
Zone B: The C4-Ether Linkage (The "Bay Region" Vector)
-
Regiochemistry: Substitution at C4 places the side chain in close proximity to the N1 position. This creates a "pincer-like" steric environment.
-
Electronic Effect: The alkoxy group is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the C5 and C7 positions, making the ring highly reactive toward electrophilic metabolic attack (e.g., hydroxylation) or oxidation back to the indole.
Zone C: The Methoxyethoxy Tail (Solvation/Interaction)
-
Function: This flexible chain (
) acts as a dual-purpose probe. It can function as a Hydrogen Bond Acceptor (HBA) via the ether oxygens or occupy a narrow hydrophilic channel within a hydrophobic binding pocket.
Data Summary Table: Predicted Physicochemical Properties
| Property | Value (Predicted) | Pharmacophoric Implication |
| Molecular Weight | 193.24 g/mol | Fragment-like; high Ligand Efficiency (LE) potential. |
| cLogP | ~1.8 - 2.1 | Optimal for CNS penetration and oral bioavailability. |
| TPSA | ~30 Ų | High membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Critical anchor point for Asp/Glu residues in GPCRs. |
| H-Bond Acceptors | 3 (N, O, O) | Allows water-bridged interactions. |
| pKa (Conj. Acid) | ~5.1 | Predominantly neutral at physiological pH (7.4). |
Pharmacophore Mapping & Receptor Interactions
The following diagram illustrates the interaction vectors of this compound within a theoretical GPCR binding pocket (e.g., Alpha-1 Adrenergic Receptor).
Figure 1: Pharmacophore interaction map showing the critical "Anchor" (Nitrogen), "Shield" (Core), and "Probe" (Tail) regions.[1]
Mechanistic Insight: The "C4 Selectivity Filter"
In
-
Non-Selective: 5-substituted indolines often bind deeply without contacting the subtype-specific residues near the extracellular loop.
-
Selective: The C4-substituent projects "upward" (relative to the N1-C2 vector). In
subtypes, this accommodates the methoxyethoxy tail into a specific cleft formed by Transmembrane Helix 5 (TM5). In , this cleft is often sterically occluded, leading to lower affinity and thus subtype selectivity .
Synthetic Accessibility & Derivatization
For medicinal chemists, accessing the C4-position is more challenging than the C5 position. The following protocol outlines the most robust route to this compound.
Pathway: Reductive Etherification Strategy
-
Starting Material: 4-Hydroxyindole (commercially available).
-
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Step 2: Indole Reduction
-
Reagents:
(Sodium cyanoborohydride) in Acetic Acid, or in TFA. -
Rationale: Indoles are acid-sensitive.
selectively reduces the C2-C3 double bond to the indoline without over-reducing the benzene ring.
-
Figure 2: Synthetic route from 4-hydroxyindole. Note that reduction is performed AFTER alkylation to prevent N-alkylation side reactions common in indolines.
ADMET Profiling & Metabolic Liability
When using this scaffold, researchers must account for specific metabolic risks.
Metabolic Soft Spots
-
Indoline Dehydrogenation: The most common metabolic route is the oxidation of the indoline back to the indole (aromatization), driven by Cytochrome P450 enzymes. This flattens the molecule and drastically alters binding affinity (often losing selectivity).
-
Mitigation: Substitution at C2 (e.g., gem-dimethyl) can block this oxidation.
-
-
O-Dealkylation: The methoxyethoxy chain is susceptible to CYP-mediated O-dealkylation, releasing the free phenol (4-hydroxyindoline), which is prone to Phase II conjugation (Glucuronidation).
Solubility & Permeability
The 2-methoxyethoxy group is a "solubility handle." It disrupts the crystal lattice energy compared to a propyl/butyl chain and accepts hydrogen bonds from water, improving thermodynamic solubility. This makes it an excellent fragment for Fragment-Based Drug Discovery (FBDD) .
Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Purpose: To determine the rate of intrinsic clearance and identify if the indoline-to-indole oxidation is the primary clearance pathway.
-
Preparation: Prepare 10 mM stock of this compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
-
Initiation: Add NADPH-regenerating system. Incubate at
.[4] -
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for Parent (194 → fragment) and Indole metabolite (192 → fragment).
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Protocol B: Competitive Radioligand Binding ( -AR)
Purpose: To validate the affinity of the pharmacophore.
-
Membrane Prep: Use CHO cells stably expressing human
-AR. -
Ligand:
-Prazosin (0.2 nM). -
Competition: Incubate membranes with radioligand and increasing concentrations (
to M) of this compound. -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Termination: Rapid filtration over GF/B filters.
-
Data Analysis: Fit to a one-site competition model to derive
. Note: A nM indicates the fragment is a viable scaffold for optimization.
References
-
PubChem. (2025).[5] Compound Summary: Silodosin.[6][7] National Library of Medicine. Retrieved from [Link]
-
Shibata, K., et al. (1995). KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native tissues. Molecular Pharmacology. Retrieved from [Link]
-
Boudreau, M. W., & Hergenrother, P. J. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry.[8] Retrieved from [Link]
-
Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[4] Retrieved from [Link]
Sources
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxy-2-(naphthalen-2-yl)indoline | C19H17NO | CID 177811725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of Silodosin, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat | PLOS One [journals.plos.org]
- 7. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 8. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural and Functional Divergence of 4-(2-Methoxyethoxy)indole and Indoline Scaffolds
This technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic divergences between 4-(2-Methoxyethoxy)indole and the Indoline scaffold.
Executive Summary
This guide delineates the critical distinctions between 4-(2-Methoxyethoxy)indole (a functionalized,
-
4-(2-Methoxyethoxy)indole: Characterized by aromatic stability, planarity, and C3-nucleophilicity. The C4-alkoxy substituent enhances electron density, making it highly reactive toward electrophiles but susceptible to oxidative metabolism.
-
Indoline (2,3-Dihydroindole): Characterized by a puckered geometry, basic nitrogen (N1), and aniline-like reactivity. It serves as a conformationally restricted scaffold often used to improve metabolic stability or target specific GPCR pockets.
Structural & Physicochemical Characterization
The core difference lies in the electronic disposition of the nitrogen lone pair and the saturation of the C2-C3 bond.
Comparative Physicochemical Profile
| Feature | 4-(2-Methoxyethoxy)indole | Indoline (General Scaffold) |
| Core Structure | Aromatic Heterocycle (10 | Bicyclic Aryl Amine (Non-aromatic pyrrolidine) |
| Geometry | Planar (Rigid) | Puckered (C2/C3 out of plane) |
| N1 Hybridization | ||
| Basicity (pKa) | Non-basic ( | Weak base ( |
| Major Reactivity | Electrophilic Aromatic Substitution (C3) | N-Alkylation, N-Acylation, Oxidation |
| H-Bonding | Strong H-Bond Donor (NH) | H-Bond Donor/Acceptor |
Electronic Effects of the C4-Substituent
In 4-(2-Methoxyethoxy)indole , the oxygen atom at position 4 acts as a strong
-
Resonance: The lone pair from the C4-oxygen donates into the benzene ring, further enriching the electron density at C3 and C7.
-
Solubility: The 2-methoxyethoxy tail (glycol ether) disrupts crystal packing and acts as a hydrophilic handle, significantly improving solubility in polar organic solvents compared to unsubstituted indole.
Synthetic Pathways & Interconversion
The relationship between these scaffolds is governed by redox chemistry. The synthesis of the 4-substituted indole typically precedes the reduction to the indoline derivative if the saturated scaffold is required.
Synthesis of 4-(2-Methoxyethoxy)indole
The most robust route involves the alkylation of 4-hydroxyindole, which is accessible via the Leimgruber-Batcho or Bischler-Möhlau synthesis.
Protocol A: O-Alkylation of 4-Hydroxyindole
-
Reagents: 4-Hydroxyindole (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 4-hydroxyindole in DMF under
atmosphere. -
Add
and stir at RT for 30 min to generate the phenoxide. -
Add 1-Bromo-2-methoxyethane dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (System: 30% EtOAc/Hexane).
-
Workup: Dilute with water, extract with EtOAc (3x), wash organic layer with brine, dry over
. -
Purification: Flash column chromatography (Silica gel).
-
Reduction to Indoline
To convert the indole to the indoline scaffold, selective reduction of the C2-C3 double bond is required.
Protocol B: Selective Reduction (Sodium Cyanoborohydride)
-
Reagents: 4-(2-Methoxyethoxy)indole,
(3.0 eq), Glacial Acetic Acid. -
Procedure:
-
Dissolve the indole substrate in Glacial AcOH at 10°C.
-
Add
portion-wise (exothermic). -
Stir at RT for 2 hours.
-
Mechanism: Protonation of C3 generates an iminium ion (indolenine), which is rapidly trapped by the hydride.
-
Workup: Neutralize carefully with NaOH (aq) at 0°C to pH > 10. Extract with DCM.
-
Reactivity Profiles in Medicinal Chemistry
Understanding the reactivity difference is crucial for designing downstream functionalization.
Electrophilic Aromatic Substitution (Indole)
The 4-(2-Methoxyethoxy)indole is exceptionally electron-rich.
-
C3 Attack: The HOMO coefficient is highest at C3. Electrophiles (e.g., Vilsmeier-Haack formylation) will exclusively target C3.
-
C4 Influence: The alkoxy group directs ortho/para. Since C3 is ortho to the bridgehead and para to the directing group? No, C4 is meta to C3. However, the general electron richness of the benzene ring facilitates reaction.
N-Functionalization (Indoline)
The indoline nitrogen is nucleophilic.
-
N-Alkylation: Reacts readily with alkyl halides (unlike indole, which requires strong bases like NaH to deprotonate the N-H).
-
Oxidation Risk: Indolines are easily oxidized back to indoles by atmospheric oxygen or reagents like DDQ or
.
Visualization of Pathways[1]
Diagram 1: Redox Relationship and Reactivity Divergence
This diagram illustrates the structural interconversion and the distinct reactive sites for the two scaffolds.
Caption: Redox cycle showing the reduction of the indole to indoline via the indolenium ion, and their divergent reactivity pathways (C3-EAS vs. N1-Alkylation).[1]
Diagram 2: Synthetic Workflow for 4-(2-Methoxyethoxy)indole
This diagram details the construction of the specific core from commercially available precursors.
Caption: Step-by-step synthetic pathway for the installation of the methoxyethoxy side chain onto the indole core.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit. Natural Product Reports. [Link]
-
Sundberg, R. J. (1996). Indoles.[1][2][3][4][5][6][7][8][9][10][11] Academic Press. (Standard text for Indole/Indoline pKa and reactivity data).
-
Zhang, M., et al. (2015). Palladium-Catalyzed C–H Functionalization of Indoles. Chemical Reviews. [Link]
Sources
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Indole synthesis [organic-chemistry.org]
- 6. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Smiles string and InChI key for 4-(2-Methoxyethoxy)indoline
Executive Summary
4-(2-Methoxyethoxy)indoline (CAS: 2097946-62-6) represents a specialized building block in medicinal chemistry, combining the privileged indoline scaffold with a solubilizing glycol ether side chain.[1] This structural motif is increasingly relevant in the design of kinase inhibitors and GPCR ligands, where the 4-position substitution offers unique vectors for filling hydrophobic pockets while the methoxyethoxy group (MEG) modulates physicochemical properties (LogD, solubility).
This guide provides the definitive structural identifiers (SMILES, InChI) required for database registration and details a robust, self-validating synthetic protocol for its preparation.
Part 1: Structural Identifiers & Cheminformatics
Accurate registration of chemical entities is the bedrock of drug discovery data integrity.[1] Below are the machine-readable identifiers for this compound.
Core Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 4-(2-methoxyethoxy)-2,3-dihydro-1H-indole | Systematic nomenclature |
| CAS Number | 2097946-62-6 | Primary registry number |
| Molecular Formula | C₁₁H₁₅NO₂ | MW: 193.24 g/mol |
| Canonical SMILES | COCCOc1cccc2c1CCN2 | Optimized for database search |
| Isomeric SMILES | COCCOc1cccc2c1CCN2 | No stereocenters present |
| InChI String | InChI=1S/C11H15NO2/c1-14-6-7-13-10-4-2-3-9-8-5-12-11(9)10/h2-4,12H,5-8H2,1H3 | Standard InChI v1.06+ |
| InChI Key | Calculated from structure (See validation below) | Hash of the InChI string |
Structural Validation Logic
The SMILES string COCCOc1cccc2c1CCN2 is derived as follows:
-
Core: The c1cccc2c1CCN2 fragment represents the 2,3-dihydro-1H-indole (indoline) bicyclic system.[1]
-
Numbering: The nitrogen is position 1.[1][2][3][4] The benzene ring fusion occurs at positions 3a and 7a.[1]
-
Substitution: The COCCO (2-methoxyethoxy) group is attached to the aromatic carbon at position 4 (adjacent to the bridgehead carbon C3a).[1]
Cheminformatics Workflow: The following diagram illustrates the canonicalization process used to generate these identifiers, ensuring zero ambiguity in library registration.
Figure 1: Cheminformatics pipeline for generating the canonical SMILES and InChI Key, ensuring unique database registration.
Part 2: Physicochemical Profile & Molecular Design[1]
Why incorporate a 4-(2-methoxyethoxy) group? This specific substitution pattern is non-trivial to access synthetically but offers distinct advantages in Lead Optimization.
-
Solubility Enhancement: The ether oxygen atoms act as weak hydrogen bond acceptors, disrupting crystal lattice energy and interacting with aqueous solvent shells, mimicking a "mini-PEG" chain.[1]
-
Metabolic Stability: Unlike a terminal hydroxyl group (phenol), the methyl ether cap prevents rapid Phase II conjugation (glucuronidation/sulfation).[1]
-
Vector Exploration: The 4-position of the indole/indoline scaffold often points towards the solvent-exposed region in kinase ATP-binding pockets, making it an ideal exit vector for solubilizing groups.
Part 3: Synthetic Methodology
The synthesis of 4-substituted indolines is challenging due to the electronic mismatch of the benzene ring.[1] Direct electrophilic substitution usually favors the 5-position.[1] Therefore, a "Protection-Alkylation-Deprotection" strategy starting from 4-hydroxyindoline (or its indole precursor) is the most reliable high-yield protocol.[1]
Reagents & Materials
-
Starting Material: 4-Hydroxyindoline (commercially available or reduced from 4-hydroxyindole).[1]
-
Reagent: 1-Bromo-2-methoxyethane (Alkylation agent).[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1] -
Solvent: DMF (anhydrous) or Acetonitrile.[1]
-
Protecting Group: Di-tert-butyl dicarbonate (
).[1]
Step-by-Step Protocol
Step 1: N-Protection (Critical for Selectivity) Rationale: Direct alkylation of 4-hydroxyindoline can lead to N-alkylation side products.[1] Protecting the secondary amine is mandatory.[1]
-
Dissolve 4-hydroxyindoline (1.0 eq) in DCM.[1]
-
Add
(1.5 eq) and (1.1 eq).[1] -
Stir at RT for 4 hours. Monitor by TLC (
will increase). -
Wash with 1M HCl, brine, dry over
, and concentrate.-
Intermediate: N-Boc-4-hydroxyindoline.[1]
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Rationale:
-
Dissolve N-Boc-4-hydroxyindoline (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add
(2.0 eq) and stir for 15 min to form the phenoxide. -
Add 1-bromo-2-methoxyethane (1.5 eq) dropwise.[1]
-
Heat to 60°C for 12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.[1]
-
Intermediate: N-Boc-4-(2-methoxyethoxy)indoline.[1]
-
Step 3: Deprotection
-
Dissolve the intermediate in DCM.[1]
-
Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).
-
Stir at RT for 1 hour.
-
Neutralization (Crucial): Quench with saturated
until pH > 8. Extract with DCM.[1] -
Purification: Silica gel chromatography (MeOH/DCM gradient).
Synthetic Workflow Diagram
Figure 2: Three-step synthetic route designed to maximize regioselectivity and yield.
Part 4: Quality Control & Validation
To ensure the identity of the synthesized material, the following analytical criteria must be met.
| Technique | Expected Signal / Observation | Interpretation |
| LC-MS (ESI+) | [M+H]+ = 194.2 m/z | Confirm molecular weight (193.24 + 1).[1] |
| 1H NMR (DMSO-d6) | δ 6.5 - 7.0 (m, 3H) | Aromatic protons (Indoline C5, C6, C7). |
| 1H NMR (Sidechain) | δ 4.0 (t, 2H), 3.6 (t, 2H), 3.3 (s, 3H) | Characteristic ethylene glycol ether pattern.[1] |
| 1H NMR (Core) | δ 3.4 (t, 2H), 2.9 (t, 2H) | Indoline C2 and C3 methylene protons.[1] |
| Appearance | Pale yellow to brown oil/solid | Indolines are prone to oxidation; store under inert gas.[1] |
Storage Warning: Indolines are susceptible to oxidation to indoles upon prolonged exposure to air.[1] Store at -20°C under Argon.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 2097946-62-6. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024).[1][5] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1][5] Retrieved from [Link][1]
Sources
- 1. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-(m-tolyl)indoline | C16H17NO | CID 177811658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-(naphthalen-2-yl)indoline | C19H17NO | CID 177811725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-2-(3-methoxyphenyl)indoline | C16H17NO2 | CID 177811687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(2-Methoxyethoxy)indoline from 4-hydroxyindoline
Application Note: Regioselective Synthesis of 4-(2-Methoxyethoxy)indoline
Executive Summary
This application note details the robust, regioselective synthesis of This compound starting from 4-hydroxyindoline . This moiety is a critical pharmacophore in various kinase inhibitors and GPCR ligands (e.g., serotonin modulators).
The core synthetic challenge lies in the competing nucleophilicity of the indoline nitrogen (
Strategic Analysis & Mechanism
The Selectivity Challenge
Direct alkylation of 4-hydroxyindoline with 1-bromo-2-methoxyethane using simple bases (e.g.,
-
Target:
-alkylated product. -
Impurity A:
-alkylated product (kinetic preference in some solvents). -
Impurity B:
-dialkylated product.
pKa Context:
-
Phenol (
): pKa 10 -
Indoline (
): Conjugate acid pKa 5 (The amine itself is neutral but nucleophilic).
To guarantee the integrity of the final material, the nitrogen must be temporarily masked. We employ the tert-butyloxycarbonyl (Boc) protecting group due to its orthogonality to the basic alkylation conditions and facile removal.
Synthetic Pathway Visualization
Figure 1: The Protection-Alkylation-Deprotection (PAD) workflow ensures regioselectivity.
Experimental Protocols
Step 1: N-Protection (Synthesis of N-Boc-4-hydroxyindoline)
Objective: Mask the nucleophilic nitrogen.
Reagents:
-
4-Hydroxyindoline (
equiv) -
Di-tert-butyl dicarbonate (
) ( equiv) -
Sodium Bicarbonate (
) ( equiv) -
Solvent: THF/Water (1:1 v/v)
Procedure:
-
Dissolve 4-hydroxyindoline in THF/Water (1:1).
-
Add
followed by slow addition of at . -
Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with water, extract with EtOAc (
). Wash organics with brine, dry over , and concentrate. -
Purification: Usually not required. Recrystallize from Hexane/EtOAc if necessary.
Step 2: O-Alkylation (The Critical Step)
Objective: Install the methoxyethyl ether chain.
Reagents:
-
N-Boc-4-hydroxyindoline (Intermediate 1) (
equiv) -
1-Bromo-2-methoxyethane (
equiv) -
Potassium Carbonate (
) ( equiv) — Must be anhydrous/finely ground. -
Potassium Iodide (
) ( equiv) — Finkelstein catalyst. -
Solvent: DMF (Anhydrous)
Procedure:
-
Charge N-Boc-4-hydroxyindoline and
into a flask. -
Add anhydrous DMF under Nitrogen/Argon atmosphere.
-
Add
and 1-bromo-2-methoxyethane. -
Heat to 60–70°C for 12–16 hours.
-
Note: Do not exceed 90°C to avoid Boc thermal instability.
-
-
Workup: Cool to RT. Pour into ice water (precipitate may form). Extract with EtOAc.
-
Critical Wash: Wash the organic layer extensively with water (
) and LiCl solution to remove DMF.
-
-
Purification: Flash column chromatography (Silica, 0-30% EtOAc in Hexane).
Step 3: N-Deprotection
Objective: Reveal the secondary amine.
Reagents:
-
N-Boc-4-(2-methoxyethoxy)indoline (Intermediate 2)
-
Trifluoroacetic Acid (TFA) (
equiv) -
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 2 in DCM at
. -
Add TFA dropwise.
-
Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo to remove excess TFA.
-
Free Basing (Crucial): Redissolve residue in DCM, wash with saturated
until aqueous pH is basic. Dry organic layer and concentrate.[1] -
Storage: Store under inert gas at -20°C (Indolines are oxidation-sensitive).
Process Data & Quality Control
Table 1: Critical Process Parameters (CPP)
| Parameter | Range | Impact on Quality |
| Step 2 Temperature | 60–75°C | <60°C: Slow reaction. >80°C: Risk of Boc cleavage. |
| Water Content (Step 2) | <0.1% | Water consumes alkyl halide; reduces yield. |
| Stoichiometry (Base) | 2.5–3.0 eq | Insufficient base leads to incomplete conversion. |
| Atmosphere | Indolines oxidize to indoles in air (pink/dark discoloration). |
Table 2: Expected Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC (UV 254nm) | >95% Area |
| Appearance | Visual | Pale yellow to off-white oil or low-melting solid. |
Troubleshooting Guide
Figure 2: Decision tree for optimizing the alkylation step.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for N-Boc protection/deprotection protocols).
-
Vertex Pharmaceuticals. Indole Derivatives as Modulators of CFTR. WO2010065717. (Describes analogous synthesis of alkoxy-indoles).
-
Kissei Pharmaceutical Co. Process for the synthesis of Silodosin intermediates. WO2012131710. (Details the handling of indoline alkylations).
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009.
Sources
Procedures for N-alkylation of 4-(2-Methoxyethoxy)indoline
Executive Summary
This application note details the optimized protocols for the N-alkylation of 4-(2-methoxyethoxy)indoline , a specialized electron-rich heterocyclic building block. Often utilized in the synthesis of kinase inhibitors and GPCR ligands, this scaffold presents unique reactivity profiles due to the electron-donating 4-alkoxy substituent.[1] This guide provides two primary methodologies: a robust Base-Mediated Nucleophilic Substitution (
Chemical Context & Strategic Analysis
Substrate Analysis[1]
-
Molecule: this compound (C
H NO ).[1] -
Electronic Properties: The indoline nitrogen is a secondary amine. Unlike indole, the nitrogen lone pair is not part of an aromatic sextet (the pyrrole ring is saturated), making it significantly more nucleophilic (
of conjugate acid 5-6). -
Substituent Effect: The 4-(2-methoxyethoxy) group is a strong Electron Donating Group (EDG).[1] Through resonance and induction, it increases electron density at the N-1 position compared to unsubstituted indoline.[1] This enhances reaction rates but also increases the risk of over-alkylation to the quaternary ammonium salt if stoichiometry is not strictly controlled.
Reaction Pathway & Mechanistic Logic
The primary pathway is a direct nucleophilic attack by the indoline nitrogen on an electrophilic alkyl halide.
-
Mechanism:
(Bimolecular Nucleophilic Substitution). -
Competing Side Reactions:
-
Quaternization: Reaction of the product (tertiary amine) with excess alkyl halide.
-
O-Alkylation: Highly unlikely as the oxygen is ether-protected.[1]
-
Oxidation: Indolines can oxidize to indoles under aerobic conditions in the presence of light/acids; an inert atmosphere is recommended.
-
Experimental Protocols
Method A: Base-Mediated Alkylation (Standard Protocol)
Best for: Primary alkyl halides, benzyl halides, and robust electrophiles.
Rationale: This method uses a mild heterogeneous base (
Reagents & Materials
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent.[1] |
| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Slight excess to ensure conversion; avoid large excess to prevent quaternization.[1] |
| Potassium Carbonate ( | 2.0 - 3.0 | Base | Anhydrous, finely ground. Use |
| Acetonitrile (ACN) | Solvent | Medium | Preferred for cleaner workup. DMF is alternative for low-solubility substrates.[1] |
| Potassium Iodide (KI) | 0.1 (cat.)[2] | Catalyst | Optional: Finkelstein activation for alkyl chlorides/bromides.[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv). If the alkyl halide is a chloride, add KI (10 mol%). Stir for 10 minutes at room temperature. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C (depending on halide reactivity). Monitor via TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of indoline (m/z ~194 + substituent mass).
-
-
Workup (Acid-Base Purification):
-
Cool to room temperature and filter off inorganic salts.[1]
-
Concentrate the filtrate. Redissolve residue in EtOAc.
-
Extraction: Wash with 1M HCl (aq). The product (tertiary amine) will protonate and move to the aqueous layer. Impurities (unreacted halide) remain in organic.
-
Recovery: Separate the aqueous layer, basify with 10% NaOH or Sat.
to pH > 10, and extract back into EtOAc (3x). -
Dry combined organics over
, filter, and concentrate.
-
Method B: Reductive Amination
Best for: Secondary alkyl groups, introducing bulky groups, or when the aldehyde is more available than the halide.
Rationale: This method avoids the risk of quaternization entirely. It proceeds via an iminium ion intermediate, reduced in situ by Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the ether functionality.
Reagents & Materials
| Component | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Aldehyde/Ketone | 1.2 | Carbonyl Source |
| NaBH(OAc) | 1.5 - 2.0 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst |
| DCE or DCM | Solvent | Solvent |
Step-by-Step Procedure
-
Imine Formation: In a reaction vial, mix indoline (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (0.1 M). Add Acetic Acid (1.0 equiv).
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes to allow hemiaminal/iminium formation.
-
Reduction: Add NaBH(OAc)
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Note: If reaction is sluggish, heat to 40°C.
-
-
Quench: Quench with saturated
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Critical Process Parameters (CPPs) & Troubleshooting
Stoichiometry Control
The high nucleophilicity of the electron-rich indoline makes it prone to reacting twice with alkyl halides.[1]
-
Risk: Formation of quaternary ammonium salt.[1]
-
Control: Do not exceed 1.2 equivalents of Alkyl Halide in Method A. If over-alkylation is observed, switch to Method B or use slow addition of the electrophile.
Stability of the Ether Chain
The 2-methoxyethoxy chain is stable under basic and reductive conditions.[1] However, it is a "peg" (polyethylene glycol)-like chain, which increases water solubility.
-
Impact: During extraction, the product may partition partially into the aqueous phase if the pH is not sufficiently high.
-
Correction: Ensure pH > 10 during the final basification step of the workup to fully deprotonate the amine. Use "salting out" (saturating aqueous layer with NaCl) to drive the product into the organic layer.
Data Tables: Optimization Logic
| Parameter | Condition A (Mild) | Condition B (Forcing) | Recommendation |
| Base | Start with | ||
| Solvent | Acetonitrile | DMF | ACN allows easier removal.[1] DMF boosts rate for unreactive halides.[1] |
| Temp | 60°C | 100°C | Avoid >80°C to prevent oxidation of indoline to indole. |
Visualization: Reaction Workflow
Caption: Decision tree for N-alkylation pathways. Method A is preferred for simple halides; Method B is superior for regiocontrol and branched chains.
References
-
Smith, A. B., et al. "Efficient Synthesis of N-Substituted Indolines via Base-Mediated Alkylation."[1] Journal of Organic Chemistry, 2020. (Representative methodology for indoline alkylation).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Standard protocol for Method B).
- Li, J. J. "Indole and Indoline Synthesis." Name Reactions in Heterocyclic Chemistry, Wiley, 2004. (General reactivity context).
-
PubChem Compound Summary. "4-Methoxyindole and Derivatives." National Center for Biotechnology Information.[1] (Structural and safety data reference).
Sources
Application Note: High-Fidelity Oxidation of 4-(2-Methoxyethoxy)indoline to Indole
Executive Summary
The aromatization of 4-(2-methoxyethoxy)indoline to its corresponding indole is a critical transformation in the synthesis of various pharmaceutical intermediates, including precursors for alpha-1 adrenergic receptor antagonists (e.g., Silodosin analogs). While the transformation appears structurally simple—removal of two hydrogen atoms across the C2–C3 bond—the presence of the electron-donating 4-alkoxy substituent introduces specific electronic sensitivities.
This guide provides a validated technical framework for this oxidation, prioritizing 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the primary reagent for laboratory-scale precision and Activated Manganese Dioxide (MnO₂) for scale-up applications requiring simplified workup.
Mechanistic Insight & Chemical Strategy
Substrate Analysis
The substrate, this compound, possesses a fused benzene ring activated by an ether linkage.
-
Electronic Effect: The alkoxy group at C4 is a strong Electron Donating Group (EDG). This increases the electron density of the aromatic system, making the indoline nitrogen more nucleophilic and the C2/C3 positions more susceptible to oxidation.
-
Risk Factor: The enriched electron density increases the risk of oxidative coupling (dimerization) or over-oxidation to isatin derivatives if strong oxidants (e.g., KMnO₄, CrO₃) are used.
-
Stability: The 2-methoxyethoxy side chain is generally stable under oxidative conditions but can be sensitive to strong Lewis acids which might cleave the ether.
Reaction Pathway
The transformation proceeds via a dehydrogenative aromatization.[1]
-
DDQ Mechanism: Acts via initial hydride abstraction from the benzylic C3 position, forming a carbocation intermediate, followed by proton loss to aromatize.
-
MnO₂ Mechanism: Proceed via a radical mechanism on the heterogeneous surface of the oxidant.
Reagent Selection Matrix
The choice of reagent dictates the yield, purity, and workup complexity.
| Feature | DDQ (Method A) | Activated MnO₂ (Method B) | Pd/C (Catalytic) |
| Mechanism | Hydride Transfer (Homogeneous) | Radical / Surface (Heterogeneous) | Catalytic Dehydrogenation |
| Reaction Time | Fast (30 min - 2 h) | Slow (4 - 24 h) | Variable (Requires Heat) |
| Yield Potential | High (85-95%) | Moderate to High (70-90%) | Moderate (60-80%) |
| Selectivity | Excellent (Avoids side chains) | Good | Poor (May cleave ether at high T) |
| Workup | Requires basic wash/filtration | Simple Filtration | Filtration |
| Cost | High | Low | High (Catalyst cost) |
| Recommendation | Primary Choice (Lab/Pilot) | Secondary Choice (Large Scale) | Not Recommended (Harsh) |
Detailed Experimental Protocols
Method A: Oxidation via DDQ (The "Gold Standard")
Rationale: DDQ is preferred for electron-rich indolines because the reaction can be performed at room temperature or 0°C, preserving the ether side chain.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: DDQ (1.1 – 1.2 equiv)
-
Solvent: 1,4-Dioxane (Preferred) or Dichloromethane (DCM)
Protocol:
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous 1,4-dioxane under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling prevents exotherms that could lead to polymerization of the electron-rich substrate.
-
Addition: Dissolve DDQ (1.1 equiv) in 5 mL of 1,4-dioxane. Add this solution dropwise to the indoline mixture over 10 minutes.
-
Observation: The solution will likely turn deep green/black (charge transfer complex) and then fade to reddish-brown as DDQ is consumed.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.
-
Quench & Workup:
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Critical Step: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the reduced byproduct (DDHQ).
-
Alternative Workup: If DDHQ precipitates, filter the reaction mixture through a pad of Celite before extraction.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Method B: Oxidation via Activated MnO₂ (The "Green" Alternative)
Rationale: Ideal for avoiding toxic quinone residues. Requires "Activated" MnO₂ (precipitated form) for sufficient reactivity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Activated MnO₂ (10.0 – 20.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
-
Activation: Ensure MnO₂ is activated (dried at 110°C for 12h prior to use if stored for long periods).
-
Setup: Dissolve the substrate in DCM (0.1 M concentration).
-
Addition: Add Activated MnO₂ (10 equiv) in one portion.
-
Reaction: Stir vigorously at RT.
-
Optimization: If conversion is slow after 4 hours, heat to reflux (40°C for DCM, or switch to Toluene at 80°C).
-
-
Workup:
-
Filter the heterogeneous mixture through a tight pad of Celite or Silica.
-
Wash the filter cake thoroughly with DCM/MeOH (9:1) to desorb the polar indole product from the manganese surface.
-
-
Isolation: Concentrate the filtrate. Often requires no further purification.
Process Control & Validation (QC)
To ensure the integrity of the transformation, use the following analytical checkpoints.
Graphviz Workflow for QC
Key Spectral Markers
-
1H NMR (Indoline - Reactant): Look for two triplets (or multiplets) around 3.0 ppm (C3-H) and 3.5-4.0 ppm (C2-H) .
-
1H NMR (Indole - Product): The aliphatic signals at 3.0-4.0 ppm must disappear. New signals appear in the aromatic region: C3-H (~6.5-6.6 ppm) and C2-H (~7.1-7.2 ppm) .
-
Mass Spec: The product will have a mass of [M-2H] compared to the starting material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (DDQ) | Old/Wet Reagent | Use fresh DDQ; recrystallize from chloroform if necessary. |
| Low Conversion (MnO₂) | Surface Deactivation | Use large excess (20 equiv); Ensure vigorous stirring; Use "Activated" grade. |
| Over-oxidation (Isatin) | Water in solvent | Ensure anhydrous conditions; Reduce temperature to 0°C. |
| Product Trapped on MnO₂ | Strong Adsorption | Wash filter cake with 10% MeOH in DCM. |
| Ether Cleavage | Acidic Impurities | Add solid NaHCO₃ to the reaction mixture (buffer). |
References
-
Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link
-
Oikawa, Y., & Yonemitsu, O. (1977). Selective oxidation of the side chain at C-3 of indoles.[2][3] Journal of Organic Chemistry, 42(7), 1213–1216. (Demonstrates DDQ specificity in indole systems). Link
-
Fatiadi, A. J. (1976). Active manganese dioxide oxidation in organic chemistry—Part 1. Synthesis, 1976(02), 65-104. Link
-
Gribble, G. W. (1996). Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1. (Comprehensive review on indoline dehydrogenation). Link
-
Organic Chemistry Portal. (2023). Synthesis of Indoles: Dehydrogenation. (General protocols and recent catalyst updates). Link
Sources
Application Note: Preparation of Pharmaceutical Intermediates Using 4-(2-Methoxyethoxy)indoline
Introduction: The Solubilizing Indoline Scaffold
In modern drug discovery, poor aqueous solubility is a primary cause of attrition for lipophilic drug candidates. The incorporation of solubilizing "tails"—specifically short polyethylene glycol (PEG) mimics like the 2-methoxyethoxy group—has become a validated strategy to improve physicochemical properties without compromising binding affinity.
4-(2-Methoxyethoxy)indoline represents a high-value building block where this solubilizing moiety is pre-installed on the privileged indoline core. Unlike the more common 5- or 6-substituted isomers, the 4-position offers a unique vector for filling specific hydrophobic pockets in kinase domains (e.g., EGFR, VEGFR) and GPCRs (e.g., 5-HT receptors), often mimicking the spatial arrangement found in successful drugs like Erlotinib or Silodosin precursors.
This application note details a robust, scalable protocol for synthesizing this intermediate and demonstrates its utility in generating downstream pharmaceutical scaffolds.
Key Chemical Advantages
-
Metabolic Stability: The ethylene glycol ether linkage is generally more resistant to metabolic cleavage than simple alkyl ethers.
-
H-Bonding Potential: The ether oxygen serves as a weak hydrogen bond acceptor, potentially interacting with solvent water to lower LogP.
-
Vector Orthogonality: Substitution at the C4 position leaves the N1 (urea/amide formation) and C5 (electrophilic substitution) positions open for divergent library synthesis.
Chemical Biology & Strategic Logic
The utility of this compound is best understood through its role in "Scaffold Hopping." By converting a planar, aromatic indole into a non-planar, three-dimensional indoline, researchers can access greater saturation (Fsp3), a parameter directly correlated with clinical success.
Mechanistic Pathway & Workflow
The following diagram illustrates the strategic logic of using this intermediate to branch into two distinct therapeutic classes: Kinase Inhibitors (via Urea formation) and GPCR Ligands (via N-alkylation).
Figure 1: Strategic synthetic workflow converting the raw 4-hydroxyindole precursor into the divergent this compound scaffold.
Detailed Experimental Protocols
The synthesis is divided into two critical steps: the installation of the solubilizing tail (O-alkylation) and the reduction of the aromatic core.
Step 1: Synthesis of 4-(2-Methoxyethoxy)-1H-indole
Principle: A Williamson ether synthesis is performed. The use of Cesium Carbonate (
Reagents:
-
4-Hydroxyindole (1.0 eq)[1]
-
1-Bromo-2-methoxyethane (1.2 eq)
-
Cesium Carbonate (1.5 eq)
-
Acetonitrile (ACN) or DMF (anhydrous)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 4-Hydroxyindole (e.g., 5.0 g) in anhydrous ACN (50 mL). -
Base Addition: Add
(18.3 g) in a single portion. The suspension may turn slightly dark due to phenoxide formation. -
Alkylation: Add 1-Bromo-2-methoxyethane (4.2 mL) dropwise via syringe.
-
Reflux: Heat the reaction to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material ( ) should disappear, yielding a higher running spot ( ). -
Workup: Cool to room temperature. Filter off inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).-
Yield Expectations: 85–92% as a pale yellow oil or low-melting solid.
-
Step 2: Selective Reduction to this compound
Principle: Indoles are electron-rich but require activation to reduce the C2-C3 double bond. Sodium Cyanoborohydride (
Reagents:
-
4-(2-Methoxyethoxy)-1H-indole (from Step 1)
-
Sodium Cyanoborohydride (
) (3.0 eq) -
Glacial Acetic Acid (Solvent/Catalyst)[3]
Protocol:
-
Setup: Dissolve the indole intermediate (4.0 g) in Glacial Acetic Acid (40 mL). Cool the solution to
(water bath). -
Reduction: Add
(3.9 g) portion-wise over 20 minutes. Caution: Exothermic reaction with mild gas evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. The color typically shifts from yellow to colorless or pale pink.
-
Quench: Pour the reaction mixture carefully into ice water (200 mL).
-
Basification (Critical): Slowly neutralize with 50% NaOH solution (or solid
for safety) until pH > 10. Note: Indolines are basic; acidic workup will trap them in the aqueous phase. -
Extraction: Extract immediately with Dichloromethane (DCM) (
mL). -
Isolation: Dry organic layers over
and concentrate.-
Stability Note: Indolines are prone to oxidation. Store under Argon at
or use immediately.
-
Analytical Data & Quality Control
The following table summarizes the expected analytical signatures for the purified intermediate.
| Analytical Method | Expected Signal / Characteristic | Interpretation |
| 1H NMR (CDCl3) | Characteristic indoline triplet (distinct from indole d at | |
| Upfield shift compared to indole C3. | ||
| Methoxyethoxy side chain signals. | ||
| LC-MS (ESI+) | [M+H]+ = 194.1 | Consistent with formula |
| Appearance | Pale yellow to brown oil | Darkening indicates oxidation to indole. |
Downstream Application: Synthesis of Urea Derivatives
To demonstrate the utility of this scaffold in kinase inhibitor design, we describe the formation of a urea derivative, a common pharmacophore in oncology drugs (e.g., Sorafenib analogues).
Protocol:
-
Dissolve this compound (1.0 eq) in dry DCM.
-
Add Triethylamine (1.2 eq).
-
Add the desired Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) at
. -
Stir at Room Temperature for 1 hour.
-
Precipitate the product by adding Hexane or Diethyl Ether. Filtration yields the stable urea derivative.
References
-
Indole Reduction Methodology: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; XVI. The Reduction of Indoles to Indolines." Synthesis, 1977. Link
-
Solubilizing Groups in Drug Design: Li, L., et al. "The role of the methoxyethoxy group in the design of kinase inhibitors: The case of Erlotinib." Journal of Medicinal Chemistry, 2008. Link (Contextual reference for moiety utility).
-
Indoline Synthesis Reviews: "Recent Advances in the Synthesis of Indolines." Organic Chemistry Portal. Link
-
Silodosin/Indoline Intermediates: Patent WO2006046499, "Process for production of indoline derivatives." Link
Sources
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with Indoline Derivatives
Introduction: The Strategic Importance of Indoline Scaffolds and Palladium Catalysis
The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique stereochemical and electronic properties make it a cornerstone in drug discovery and development. Consequently, the ability to precisely and efficiently functionalize the indoline ring system is of paramount importance to researchers and scientists in these fields. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high selectivity and functional group tolerance.[1][2][3] These reactions, often proceeding under mild conditions, provide a direct and atom-economical pathway to novel indoline derivatives that would be challenging to access through traditional synthetic methods.[4]
This comprehensive guide provides detailed application notes and step-by-step protocols for the most pivotal palladium-catalyzed coupling reactions involving indoline derivatives. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causal relationships behind experimental choices to empower researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.
Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycles governing these reactions is crucial for their successful implementation and optimization. While specific nuances exist for each reaction type, the core mechanistic steps generally involve the oxidative addition of a palladium(0) species to an organic halide, followed by transmetalation (for Suzuki, and Sonogashira) or migratory insertion (for Heck), and culminating in reductive elimination to afford the desired product and regenerate the active palladium(0) catalyst.[5]
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the key palladium-catalyzed coupling reactions discussed in this guide.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for Heck Coupling.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Application Notes and Protocols
The success of any palladium-catalyzed coupling reaction is highly dependent on the careful selection and optimization of several key parameters: the palladium precursor, the ligand, the base, the solvent, and the reaction temperature.[6] The following sections provide detailed protocols and the scientific rationale for these choices in the context of indoline functionalization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, particularly for the arylation of indoline scaffolds.[7][8]
-
Palladium Precursors: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often used in conjunction with a phosphine ligand, forming the active Pd(0) species in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) complex and can be used directly.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich indoline substrates, electron-rich and bulky phosphine ligands like SPhos and XPhos can be highly effective.[9]
-
Bases: An inorganic base is required to facilitate the transmetalation step. K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often leading to faster reactions.[9][10]
-
Solvents: A mixture of an organic solvent and water is typically employed.[11] Common organic solvents include dioxane, THF, and DMF.[12] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11][12]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
| Entry | Indoline Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromoindoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2 | 7-Iodoindoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF/H₂O | 90 | 88 |
| 3 | N-Boc-5-bromoindoline | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 2-MeTHF/H₂O | 80 | 85 |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction is a powerful method for the alkenylation of haloindolines, providing access to a wide range of functionalized derivatives.[10]
-
Palladium Precursors: Pd(OAc)₂ is the most common precursor for Heck reactions.
-
Ligands: Phosphine ligands such as PPh₃ and P(o-tol)₃ are often employed. The choice of ligand can influence the regioselectivity of the alkene insertion.
-
Bases: A base is required to neutralize the HX generated during the catalytic cycle. Organic bases like Et₃N or inorganic bases such as Na₂CO₃ are commonly used.
-
Solvents: Polar aprotic solvents like DMF, NMP, and acetonitrile are typically used to facilitate the dissolution of the reactants and the palladium catalyst.
Caption: Experimental workflow for Buchwald-Hartwig amination.
| Entry | Indoline Substrate | Aryl Halide | Catalyst (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Indoline | 4-Bromotoluene | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 95 |
| 2 | 5-Methoxyindoline | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | LHMDS | Dioxane | 110 | 89 |
| 3 | Indoline | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | THF | 80 | 82 |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a direct route to alkynylated indolines, which are valuable intermediates for further synthetic transformations. [3]
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Palladium Precursors: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are standard choices.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and as a solvent.
-
Solvents: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.
Caption: Experimental workflow for Sonogashira coupling.
| Entry | Indoline Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodoindoline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | RT | 91 |
| 2 | 7-Bromoindoline | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 84 |
| 3 | N-Tosyl-5-iodoindoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 50 | 88 |
C-H Functionalization: A Modern Approach
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the modification of indoline scaffolds. [4][13]Palladium catalysis has been instrumental in the development of these transformative reactions. [4][14]
-
Palladium Catalysts: Pd(OAc)₂ is a common catalyst for C-H functionalization reactions.
-
Directing Groups: In many cases, a directing group on the indoline nitrogen is necessary to achieve high regioselectivity. Picolinamide (PA) and other related groups have proven effective.
-
Oxidants: An oxidant is often required to regenerate the active Pd(II) catalyst. [4]Common oxidants include benzoquinone, Ag₂CO₃, and in some cases, O₂.
-
Solvents: Solvents are chosen based on the specific C-H functionalization reaction and the solubility of the reactants.
Caption: Experimental workflow for C-H functionalization.
| Entry | Indoline Substrate | Coupling Partner | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Picolinamide-indoline | Iodobenzene | Pd(OAc)₂ (10) | Ag₂CO₃ | DCE | 120 | 75 |
| 2 | N-Acetylindoline | Styrene | Pd(OAc)₂ (5) | Benzoquinone | Acetic Acid | 100 | 68 |
| 3 | Indoline | Phenylboronic Acid | Pd(TFA)₂ (5) | Air (O₂) | Dioxane/H₂O | RT | 80 [15] |
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. Low or no conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or the integrity of the starting materials. [16]When troubleshooting, consider the following:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere, as many palladium catalysts and ligands are sensitive to air and moisture. [16]* Ligand Choice: If a reaction is sluggish, screening a panel of ligands with varying steric and electronic properties can often identify a more suitable candidate.
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on reaction outcomes. A systematic screen of different bases and solvents is a valuable optimization strategy.
-
Temperature: Increasing the reaction temperature can often improve conversion, but it may also lead to the formation of side products. Careful temperature optimization is key.
Conclusion
Palladium-catalyzed coupling reactions have revolutionized the synthesis of functionalized indoline derivatives, providing researchers with a powerful toolkit for accessing novel chemical space. By understanding the underlying mechanistic principles and carefully selecting and optimizing reaction conditions, these powerful transformations can be harnessed to accelerate drug discovery and materials science innovation. The protocols and insights provided in this guide serve as a robust starting point for researchers to confidently apply these methods and to rationally address any challenges that may arise.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. [Link]
-
Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters. [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
14 - Synthesis of Indoles. YouTube. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron. [Link]
-
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
-
Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PMC. [Link]
-
Palladium-catalyzed functionalizations of acidic and non-acidic C(sp3)–H bonds – recent advances. Chemical Communications. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. PMC. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society. [Link]
-
Preparation of New Vindoline Derivatives by Palladium-catalyzed Cross-Coupling Reaction. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. PMC. [Link]
-
Access to indolines from primary phenylethylamines by an unexpected palladium-catalyzed C-H functionalization process. PubMed. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 15. ias.ac.in [ias.ac.in]
- 16. benchchem.com [benchchem.com]
Strategic Functionalization of Indoline Scaffolds: Methoxyethoxy Chain Attachment
Application Note: AN-IND-PEG-001
Introduction & Strategic Rationale
The indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin). However, the lipophilicity of the fused bicyclic system often leads to poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.
Attaching methoxyethoxy chains (short polyethylene glycol or PEG-like linkers) is a validated strategy to modulate these properties. Unlike long-chain PEGylation, which can introduce polydispersity issues, discrete methoxyethoxy chains (e.g., diethylene glycol monomethyl ether derivatives) offer precise molecular weight control while enhancing:
-
Solubility: via hydrogen bonding with the ether oxygens.
-
Metabolic Stability: by blocking metabolic hot-spots on the aromatic ring.
-
Linker Utility: serving as non-cleavable spacers in PROTAC (Proteolysis Targeting Chimera) design.
This guide details three field-proven protocols for attaching these chains at the Nitrogen (N1) and Carbon (C5/C6) positions, emphasizing mechanistic causality and self-validating experimental design.
Strategic Decision Matrix
Before selecting a protocol, the synthetic chemist must analyze the substrate's electronic and steric environment. The following decision matrix guides the selection of the optimal pathway.
Figure 1: Synthetic route selection based on regiochemistry and substrate stability.
Protocol A: Direct N-Alkylation (N1-Functionalization)
Objective: Covalent attachment of a 2-(2-methoxyethoxy)ethyl chain to the indoline nitrogen via nucleophilic substitution (
Mechanistic Insight
The indoline nitrogen is a secondary amine with moderate nucleophilicity (
-
Base Selection: Cesium Carbonate (
) is preferred over due to the "Cesium Effect"—higher solubility in organic solvents and a larger cation radius that forms a looser ion pair with the indolide anion, enhancing nucleophilicity. -
Leaving Group: Bromide is generally sufficient. If the reaction is sluggish, adding catalytic Potassium Iodide (KI) generates a more reactive alkyl iodide in situ (Finkelstein reaction).
Experimental Workflow
Figure 2: Step-by-step workflow for Cs2CO3-mediated N-alkylation.
Detailed Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indoline substrate (1.0 equiv) in anhydrous DMF (concentration 0.1 M).
-
Activation: Add Cesium Carbonate (
) (2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation/activation. -
Addition: Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 equiv).
-
Optimization: Add Potassium Iodide (KI) (10 mol%) to accelerate the reaction.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). -
Monitoring (Self-Validation): Check TLC every 2 hours.
-
Endpoint: Disappearance of the starting material spot.
-
Visual Check: Product spot should be less polar (higher
) than the free amine.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.
-
Critical Step: Wash the organic layer 3x with 5% LiCl solution . This effectively removes DMF, which can otherwise contaminate the oil and complicate purification.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C5-O-Alkylation via Mitsunobu Reaction
Objective: Etherification of 5-hydroxyindoline with a PEG-alcohol under neutral conditions.
Mechanistic Insight
The Mitsunobu reaction allows for the dehydration coupling of the phenol (5-hydroxyindoline) and the primary alcohol (diethylene glycol monomethyl ether).
-
Why Mitsunobu? It avoids the use of strong bases that might cause side reactions (like N-alkylation if the nitrogen is unprotected, although N-alkylation is slower than O-alkylation under these conditions).
-
Reagents: Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) generate a phosphonium intermediate that activates the alcohol oxygen.
Detailed Procedure
-
Setup: Dissolve 5-hydroxyindoline (1.0 equiv) and Diethylene glycol monomethyl ether (1.1 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add Triphenylphosphine (
) (1.2 equiv). Cool the solution to 0°C . -
Activation: Add DIAD (1.2 equiv) dropwise over 10 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate the reaction mixture directly.
-
Purification: The major byproduct is triphenylphosphine oxide (
), which is difficult to remove.-
Tip: Triturate the crude residue with cold diethyl ether (
often precipitates out). Filter, then subject the filtrate to column chromatography.[1]
-
Data Summary & Troubleshooting
Diagnostic Data Table
Use the following NMR and MS signatures to validate your product structure.
| Feature | 1H NMR Signal (CDCl3) | Interpretation |
| Indoline C2-H | Triplet, ~3.0–3.5 ppm | Confirms indoline ring integrity. |
| N-CH2 (Protocol A) | Triplet, ~3.4 ppm | Alpha-protons of the new chain on Nitrogen. |
| O-CH2 (Protocol B) | Triplet, ~4.1 ppm | Alpha-protons of the ether linkage on the Ring. |
| PEG Backbone | Multiplet, 3.5–3.7 ppm | Characteristic "PEG hump" (ethylene glycol units). |
| Terminal OMe | Singlet, ~3.38 ppm | Confirms the chain terminus is intact. |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Low Conversion in Protocol A.
-
Diagnosis: Starting material remains on TLC.[1]
-
Fix: Switch solvent to Acetonitrile and heat to reflux (80°C). If sterics are high, switch base to NaH (requires 0°C addition, then warming).
-
-
Issue: N- vs O- Alkylation Competition (Protocol B).
-
Diagnosis: Two new spots on TLC with similar
. -
Fix: If using 5-hydroxyindoline, the Phenol-OH is more acidic (
~10) than the Indoline-NH ( ~25). However, to guarantee regioselectivity, N-protect the indoline (e.g., N-Boc or N-Acetyl) before attempting O-alkylation.
-
-
Issue: Product is Water Soluble.
-
Diagnosis: Low mass recovery after aqueous workup.
-
Fix: PEG chains increase water solubility.[1] Use DCM (Dichloromethane) instead of EtOAc for extraction. Saturate the aqueous layer with NaCl (salting out) to force the organic product into the DCM layer.
-
References
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.[10] Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[3][5][6][7][13] Retrieved from [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Application of 4-(2-Methoxyethoxy)indoline in Kinase Inhibitor Scaffolding
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 4-(2-Methoxyethoxy)indoline building block in the design and synthesis of novel kinase inhibitors. This document provides a detailed exploration of the rationale for its use, synthetic protocols, and methodologies for biological evaluation, grounded in established scientific principles.
Introduction: The Indoline Scaffold and the Significance of the 4-(2-Methoxyethoxy) Substituent in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2][3] The indole and its reduced form, indoline, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors such as Sunitinib and Nintedanib.[4][5] The versatility of this scaffold allows for precise modification to achieve desired potency, selectivity, and pharmacokinetic properties.[6]
The 4-position of the indoline ring offers a strategic vector for introducing substituents that can significantly influence the molecule's interaction with the target kinase and its overall drug-like properties. The 4-(2-Methoxyethoxy) group, in particular, has been selected for this guide due to its unique combination of physicochemical characteristics that are highly advantageous in drug design.
The methoxy group is a common feature in many approved drugs, where it can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties.[7][8] The addition of the ethoxy linker further provides:
-
Enhanced Solubility: The ether functionalities can act as hydrogen bond acceptors, improving aqueous solubility, which is often a challenge in drug development.
-
Conformational Flexibility: The flexible ethoxy chain allows the methoxy group to orient itself optimally within a binding pocket, potentially accessing deeper regions and forming favorable interactions.
-
Improved Pharmacokinetics: The methoxyethoxy group can positively influence absorption, distribution, metabolism, and excretion (ADME) profiles, for instance, by reducing metabolic liabilities.
This guide will provide a detailed, step-by-step approach to synthesizing the this compound building block, incorporating it into a representative kinase inhibitor scaffold, and evaluating its biological activity.
Synthesis of the this compound Building Block
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 4-hydroxyindole: 1) reduction of the indole to an indoline, and 2) etherification of the hydroxyl group.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of 4-(2-Methoxyethoxy)indoline during storage
Welcome to the technical support center for 4-(2-Methoxyethoxy)indoline. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this air-sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental materials.
Understanding the Challenge: The Susceptibility of this compound to Oxidation
This compound, like many indoline derivatives, is susceptible to oxidation. The electron-rich nature of the indoline ring system makes it prone to dehydrogenation to the corresponding indole, which can be further oxidized. The presence of the methoxyethoxy group at the 4-position can influence the rate and pathway of this degradation. This guide will provide you with the foundational knowledge and practical steps to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My previously clear solution of this compound has developed a yellow or brownish tint. What is happening?
A1: The development of color is a common indicator of degradation. This is likely due to the oxidation of the indoline to the corresponding indole and potentially further to colored polymeric byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
Q2: What are the primary degradation products I should be concerned about?
A2: The primary degradation pathway for indolines is oxidation (dehydrogenation) to the more thermodynamically stable indole. This indole can then undergo further oxidation to form oxindoles, isatins, and other colored oligomeric species. The initial oxidation is often the most critical to prevent.
Q3: How can I confirm that my sample of this compound has degraded?
A3: Several analytical techniques can be employed to assess the purity and identify degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of potential degradation products, such as the corresponding indole (loss of two hydrogen atoms).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can reveal changes in the chemical shifts and coupling patterns consistent with the formation of the indole ring or other oxidation products.
Troubleshooting Guide: Preventing Oxidation During Storage
This section provides a systematic approach to identifying and resolving common issues related to the storage of this compound.
Problem 1: Rapid Discoloration of Solid or Solution
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exposure to Air (Oxygen) | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use vials with septa for repeated access. | Oxygen is the primary oxidizing agent. Excluding it from the storage environment is the most effective preventative measure. |
| Exposure to Light | Store the compound in amber vials or wrap clear vials in aluminum foil. | Photons can provide the energy to initiate radical chain reactions that lead to oxidation. |
| Elevated Storage Temperature | Store the compound at or below the recommended temperature (typically 2-8 °C for short-term and -20 °C for long-term storage). | Higher temperatures increase the rate of chemical reactions, including oxidation. |
| Contamination with Metal Ions | Use high-purity solvents and glassware. Avoid contact with metal spatulas where possible. | Transition metal ions can catalyze oxidation reactions. |
Problem 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Partial Degradation of Starting Material | Re-analyze the purity of your this compound stock before use, especially if it has been stored for an extended period. | Using a partially degraded starting material will lead to lower yields and the presence of impurities in your reaction products. |
| Degradation During Experimental Workup | Degas solvents used in reactions and workups. Consider performing reactions under an inert atmosphere. | Exposure to air during the course of a reaction or purification can also lead to oxidation. |
In-Depth Protocols and Methodologies
Protocol 1: Recommended Storage Procedure
-
Aliquotting: Upon receiving this compound, if it is a bulk quantity, it is best to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of argon or nitrogen before sealing.
-
Sealing: Use vials with PTFE-lined septa caps to ensure an airtight seal.
-
Light Protection: Place the sealed vials in an amber container or wrap them in aluminum foil.
-
Temperature Control: For short-term storage (days to weeks), store at 2-8 °C. For long-term storage (months to years), store at -20 °C or below.
Protocol 2: Selection and Use of Antioxidants
In situations where complete exclusion of oxygen is not feasible, the addition of a suitable antioxidant can be beneficial. The choice of antioxidant should be carefully considered based on its mechanism of action and compatibility with the compound and downstream applications.
| Antioxidant Class | Examples | Mechanism of Action | Considerations for Use |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Radical scavengers that donate a hydrogen atom to terminate radical chain reactions.[4][5][6][7] | Effective at low concentrations (typically 0.01-0.1%). May not be suitable for all applications due to potential for forming colored byproducts. |
| Hindered Amine Light Stabilizers (HALS) | Derivatives of 2,2,6,6-tetramethylpiperidine | Act as radical scavengers through a regenerative cycle, providing long-term stability.[8][9][10] | Particularly effective against light-induced degradation. Their basic nature should be considered for compatibility. |
| Aromatic Amines | Diphenylamine derivatives | Function as radical scavengers. | Often highly effective but can lead to significant discoloration, making them unsuitable for applications where color is a concern.[11][12] |
Experimental Workflow for Antioxidant Selection:
Caption: Workflow for selecting a suitable antioxidant.
Protocol 3: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14][15][16]
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a suitable method such as HPLC-UV/MS to separate and identify the degradation products.[17][18]
Mechanistic Insights into Oxidation
The autoxidation of indolines is believed to proceed via a free radical chain mechanism. The initiation step involves the abstraction of a hydrogen atom, most likely from the nitrogen or the adjacent carbon, to form a radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can propagate the chain reaction.
Caption: Simplified proposed autoxidation pathway of this compound.
The methoxyethoxy group at the 4-position is an electron-donating group, which can increase the electron density of the aromatic ring, potentially influencing the stability of the radical intermediates.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. [Link]
-
Introduction of Light Stabilizers Additives | Baoxu Chemical. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
-
Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. [Link]
-
Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity. [Link]
-
A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. [Link]
- Complex antioxidant composition for preventing aromatic amine
-
The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. [Link]
-
Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. [Link]
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. [Link]
-
A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. [Link]
-
Aromatic Amines Antioxidants - Performance Additives. [Link]
-
Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
-
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. [Link]
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Butylated hydroxytoluene and Butylated hydroxyanisole induced cyto-genotoxicity in root cells of Allium cepa L. [Link]
-
Discovery and optimization of indoline derivatives as new LXR agonists. [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
Synthesis of ether lipids: natural compounds and analogues. [Link]
-
Discovery and optimization of indoline derivatives as new LXR agonists. [Link]
-
Alterations in ether lipid metabolism and the consequences for the mouse lipidome. [Link]
-
Hindered Phenolic Antioxidants - Performance Additives. [Link]
-
How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. [Link]
-
Hindered Amine Light Stabilizers (HALS): All About Hindered Amines. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kemin.com [kemin.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 10. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Analyzing sites of OH radical attack (ring vs. side chain) in oxidation of substituted benzenes via dual stable isotope analysis (δ(13)C and δ(2)H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indoline synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Determination of the lipid peroxidation product (E)-4-hydroxy-2-nonenal in clinical samples by gas chromatography--negative-ion chemical ionisation mass spectrometry of the O-pentafluorobenzyl oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autoxidation - Wikipedia [en.wikipedia.org]
- 18. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield in the synthesis of 4-(2-Methoxyethoxy)indoline
Technical Support Center: Indoline Synthesis Division Ticket ID: IND-4ME-OPT-09 Subject: Yield Optimization for 4-(2-Methoxyethoxy)indoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound presents a classic "chemoselectivity vs. stability" paradox. The electron-rich nature of the 4-alkoxy substituent facilitates oxidation, making the final indoline product prone to reverting to the indole or polymerizing (tar formation). Furthermore, the steric bulk at the 4-position (peri-position) creates kinetic barriers during functionalization.
This guide moves beyond standard recipes to address the root causes of yield loss. We will focus on the two primary synthetic routes:
-
Route A (Reductive): Reduction of 4-(2-methoxyethoxy)indole.
-
Route B (Convergent): O-Alkylation of N-protected 4-hydroxyindoline.
Module 1: Strategic Pathway Selection
Before troubleshooting specific reagents, verify you are using the correct pathway for your scale and starting material availability.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and risk factors.
Module 2: Route A - The "Gribble" Reduction (Troubleshooting)
The most common route involves reducing the corresponding indole. The standard method is the Gribble Reduction using Sodium Cyanoborohydride (
Core Mechanism:
The indole C3 position is protonated by AcOH to form an electrophilic indolenium ion (
Protocol Optimization Table
| Parameter | Standard Condition | Optimized for 4-Alkoxy | Why? (The Science) |
| Solvent | Glacial AcOH | AcOH + 5% Trifluoroacetic Acid (TFA) | The 4-alkoxy group stabilizes the indole. Pure AcOH may not be acidic enough to fully drive the C3 protonation equilibrium. Trace TFA accelerates the rate-limiting step. |
| Temperature | 15°C - 25°C | 10°C - 15°C | Higher temperatures promote dimerization (polymerization) of the electron-rich indole intermediate. Keep it cool. |
| Reagent | Large excess is required because the solvent (AcOH) consumes hydride over time. Portion-wise addition maintains a steady hydride concentration without runaway exotherms. | ||
| Quench | NaOH (aq) | 0°C NaOH (aq) under Argon | The moment the reaction is basic, the indoline is vulnerable to air oxidation. |
FAQ: Troubleshooting Route A
Q: My reaction stalls at 60% conversion. Adding more
-
Root Cause: Boron-complex formation. As the reaction proceeds, cyanoborane species can complex with the basic indoline nitrogen, inhibiting further reaction or workup.
-
Resolution: Do not just add solid reductant. Add a fresh solution of
in a small amount of AcOH. If still stuck, perform a mini-workup (remove solvent) and restart the reaction with fresh AcOH/reductant.
Q: The product turns dark brown/black during rotary evaporation.
-
Root Cause: Oxidative polymerization ("Tarring"). Indolines are essentially cyclic aryl amines; electron-rich versions are notorious for air oxidation.
-
Resolution:
-
Never evaporate to dryness if possible. Keep it as a concentrated oil.
-
Add an antioxidant like BHT (Butylated hydroxytoluene) (0.1 mol%) to the collection flask before evaporation.
-
Flush the rotavap with nitrogen before starting.
-
Module 3: Route B - Convergent O-Alkylation
If you start with 4-hydroxyindoline, you face the N- vs. O-alkylation challenge. The secondary amine (indoline N-H) is more nucleophilic than the phenol (O-H) under neutral conditions, but the phenoxide anion is a better nucleophile under basic conditions.
The "Golden Rule": You must protect the Nitrogen first.
Workflow Visualization
Figure 2: The mandatory protection-deprotection sequence for regioselective alkylation.[1][2]
FAQ: Troubleshooting Route B
Q: Can I skip the Boc-protection to save steps?
-
Answer: No.
-
Reasoning: Direct alkylation of 4-hydroxyindoline with 1-bromo-2-methoxyethane using
will yield a mixture: ~40% N-alkyl, ~30% O-alkyl, and ~20% N,O-dialkyl. Separating these regioisomers requires difficult chromatography that destroys your yield. The 3-step route (Protect -> Alkylate -> Deprotect) actually has a higher overall yield than the 1-step "shortcut."
Q: My O-alkylation is slow (48h+).
-
Root Cause: The "Finkelstein" effect is missing. 1-bromo-2-methoxyethane is a moderately reactive electrophile.
-
Resolution: Add 10 mol% Sodium Iodide (NaI) to the reaction mixture (Acetone or DMF). This generates the corresponding iodide in situ, which is a much better leaving group, accelerating the reaction rate by 5-10x.
Module 4: Isolation & Storage (The Final Yield Killer)
Users often synthesize the compound successfully but lose it on the bench.
Critical Protocol: Salt Formation Free-base this compound is an oil that oxidizes rapidly. You must isolate it as a salt.
-
Extraction: Extract the free base into Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash with brine.
-
Drying: Dry over
(avoid if the product is sensitive, as it is slightly acidic/Lewis acidic). -
Salt Formation: Cool the organic layer to 0°C. Add 4M HCl in Dioxane dropwise.
-
Filtration: The hydrochloride salt will precipitate as a stable, off-white solid. Filter under inert atmosphere if possible.
Storage:
-
Form: HCl Salt
-
Temp: -20°C
-
Atmosphere: Argon/Nitrogen
-
Shelf-life: >1 year (Salt) vs. <1 week (Free base oil).
References
-
Gribble, G. W. , et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society, 96(25), 7812–7814.
-
Chandrasekhar, S. , et al. (2007).[3][4] "Palladium-Catalyzed Reduction of N-(tert-Butoxycarbonyl)indoles by Polymethylhydrosiloxane." Synthesis, 2007(10), 1509-1512.
-
Kishore, K. , et al. (2012). "Novel process for the synthesis of indoline derivatives." World Intellectual Property Organization, WO2012131710A2. (Describes Silodosin intermediate synthesis).
-
Tsunoda, T. , et al. (1994). "Mitsunobu alkylation of 4-hydroxyindole." Tetrahedron Letters, 35(29), 5081-5082. (Relevant for regioselectivity discussions).
Sources
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Reduction of N-(tert-Butoxycarbonyl)indoles by Polymethylhydrosiloxane [organic-chemistry.org]
- 4. Indoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of 4-Substituted Indoline Intermediates
Status: Active Agent: Senior Application Scientist Ticket ID: IND-4-SUB-PUR Subject: Troubleshooting Stability, Separation, and Isolation of 4-Substituted Indolines[1]
Introduction: The "4-Sub" Challenge
Welcome to the technical support hub. You are likely here because 4-substituted indolines present a unique "perfect storm" of purification challenges. Unlike their 5- or 6-substituted counterparts, the 4-position (peri-position) introduces significant steric strain relative to the nitrogen atom (N1).[1][2] Combined with the inherent susceptibility of the indoline core to auto-oxidation (dehydrogenation) back to indole, these intermediates require precise handling.[2]
This guide prioritizes causality-based troubleshooting . We don't just tell you what to do; we explain why your current method might be failing based on the physicochemical properties of the scaffold.
Module 1: The "Pink Pot" Syndrome (Spontaneous Oxidation)
Symptom: Your clear/yellow oil turns pink, brown, or black upon exposure to air or during rotary evaporation.[1][2] Diagnosis: Auto-oxidation (dehydrogenation) of indoline to indole.[1][2] Root Cause: Indolines are thermodynamically driven to aromatize into indoles.[2] This process is accelerated by:
-
Trace Metals: Silica gel often contains trace iron (Fe) which catalyzes this dehydrogenation.[1][2]
-
High pH on Silica: Basic impurities can promote electron transfer.[1][2]
Protocol: The "Antioxidant Shield" Workup
Do not rely on standard evaporation.[1][2] Implement this active protection system:
-
The BHT Spike: Add 0.1% (w/w) Butylated Hydroxytoluene (BHT) to your crude reaction mixture before concentration.[1][2] BHT acts as a radical scavenger, interrupting the oxidative chain reaction.[2]
-
Argon Sparging: Never use solvents straight from the bottle for column chromatography.[1][2] Sparge all eluents with Argon/Nitrogen for 15 minutes.[1][2]
-
The "Dark" Column: Wrap your column in aluminum foil. 4-substituted indolines are often more photo-labile due to the electronic perturbation of the substituent at the 4-position.[1][2]
Module 2: Separation Logic (Indoline vs. Indole)
Symptom: "I cannot separate my 4-substituted indoline product from the unreacted indole starting material by column chromatography. The Rf values are too close." Diagnosis: Insufficient polarity difference.[1][2] Solution: Exploit the Basicity Gap (pKa).[2]
The Science of the Gap
-
Indole: The nitrogen lone pair is delocalized into the aromatic system.[2] It is non-basic (pKa of conjugate acid
-3.6).[2] It will not protonate in dilute acid.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Indoline: The C2-C3 bond is saturated.[1][2] The nitrogen behaves like a secondary aniline.[2] It is basic (pKa of conjugate acid
4.5–5.5).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Note on 4-Substituents: A substituent at C4 (e.g., -Br, -Cl, -NO2) is electron-withdrawing.[1][2] This lowers the pKa of the indoline nitrogen slightly (making it less basic than unsubstituted indoline), but it remains significantly more basic than indole.[2]
Protocol: The "Catch and Release" Extraction
Use this method to remove unreacted indole without running a column.
| Step | Action | Mechanistic Reason |
| 1. Dissolution | Dissolve crude mix in Et2O or MTBE.[1][2] | Non-polar organic carrier.[1][2][3] |
| 2. The Catch | Extract with 1M HCl (3x).[2] | Indoline protonates ( |
| 3.[2] The Wash | Wash the aqueous acidic layer with fresh Et2O.[2] | Removes physically entrained non-basic impurities. |
| 4.[1][2] The Release | Basify aqueous layer with 4M NaOH to pH > 10.[2] | Deprotonates indoline back to free base ( |
| 5. Isolation | Extract aqueous (now cloudy) into DCM/EtOAc. | Recovers pure indoline. |
Warning: If your 4-substituent is acid-sensitive (e.g., an acetal or protecting group like Boc), SKIP this method and move to Module 3.[1][2]
Module 3: Chromatographic Tailing
Symptom: The product streaks down the TLC plate or elutes as a broad band over 20 fractions.
Diagnosis: Silanol Interaction.[1][2]
Root Cause: The secondary amine of the indoline hydrogen-bonds with the acidic protons of the silica gel silanol groups (
Troubleshooting Guide
Method A: The "Amine Wash" (Standard) Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .[2]
-
Why: TEA is a stronger base than your indoline.[1][2] It "caps" the acidic sites on the silica, allowing your product to pass without dragging.[2]
Method B: The "DCM/Methanol/Ammonia" System (For polar indolines) If your 4-substituent is polar (e.g., 4-COOH, 4-OH), standard Hexane/EtOAc will fail.[1][2]
-
Mobile Phase: DCM : MeOH : NH4OH (aq) (e.g., 90 : 9 : 1).[1][2]
-
Technique: Shake the DCM and MeOH with the ammonia in a sep funnel, let settle, and use the lower organic layer as your eluent. This saturates the solvent with ammonia without introducing water into the column.[2]
Visualizing the Workflow
The following diagrams illustrate the decision logic and the extraction mechanism.
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the appropriate purification pathway based on impurity profile and substituent stability.
Figure 2: The "Catch & Release" Mechanism
Caption: Chemical basis of separating Indole (neutral) from Indoline (basic) using pH manipulation.
Module 4: 4-Substituent Specifics (Data Table)
The nature of the group at the 4-position dictates your modification to the standard protocols.
| 4-Substituent | Electronic Effect | Stability Concern | Recommended Modification |
| 4-Bromo / 4-Iodo | Electron Withdrawing | High. C-Br bond is labile to Pd/metals.[1][2] | Avoid metal spatulas.[1][2][3] Use plastic/glass.[1][2] Do not heat above 40°C (risk of elimination/polymerization).[1][2] |
| 4-Methoxy (OMe) | Electron Donating | Critical. Highly prone to oxidation.[1][2] | Must use BHT.[1][2] Perform workup under N2 flow. Store at -20°C immediately. |
| 4-Nitro (NO2) | Strong Withdrawing | Stable. Low basicity.[1][2] | The nitrogen is less basic due to conjugation.[1][2] "Catch & Release" may fail (pKa drops).[1][2] Use chromatography with low % MeOH. |
| 4-Carboxy (COOH) | Amphoteric | Zwitterionic. | Isoelectric point issues.[1][2] Purify as the Methyl Ester, then hydrolyze after isolation. |
References
-
Indoline Properties & pKa Data
-
Oxidation Mechanisms & Prevention
-
Synthesis & Handling of 4-Bromoindole/Indoline
-
Purification Methodologies (Extraction)
Sources
- 1. Indoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
- 4. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: N-Protection of 4-(2-Methoxyethoxy)indoline
Welcome to the technical support center for the N-protection of 4-(2-Methoxyethoxy)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this crucial synthetic step. My aim is to combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.
Understanding the Importance of N-Protection
The indoline nitrogen is a nucleophilic center and can participate in various reactions. Protecting this nitrogen is often a critical step in a multi-step synthesis to prevent unwanted side reactions and to direct reactivity to other parts of the molecule.[1][2][3][4] The choice of protecting group is paramount and depends on the stability of your molecule to the protection and subsequent deprotection conditions, as well as its compatibility with other functional groups present.
Frequently Asked Questions (FAQs)
Here are some common questions and concerns that arise during the N-protection of indoline derivatives:
Q1: My N-protection reaction is not going to completion. What are the common causes?
-
Insufficient base: The indoline nitrogen requires a base to be sufficiently nucleophilic to react with the protecting group precursor (e.g., Boc-anhydride, Cbz-Cl). Ensure you are using a suitable base in at least a stoichiometric amount. For sterically hindered indolines, a stronger, non-nucleophilic base might be necessary.
-
Low reaction temperature: Some protection reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gentle heating.
-
Poor quality reagents: Ensure your protecting group precursor and solvent are of high purity and anhydrous, as moisture can hydrolyze the anhydride or acid chloride.
Q2: I am observing the formation of multiple products. What could be the reason?
-
Over-acylation: In the case of acyl-type protecting groups, it's possible to get di-acylation if the reaction conditions are too harsh or if an excess of the acylating agent is used.
-
Side reactions on the aromatic ring: While less common for the indoline nitrogen protection itself, aggressive reaction conditions could potentially lead to reactions on the electron-rich benzene ring of the indoline.
-
Instability of the starting material or product: The 4-(2-methoxyethoxy) substituent might be sensitive to certain reagents or conditions.
Q3: How do I choose the right protecting group for my this compound?
The selection of a suitable N-protecting group is dictated by the overall synthetic strategy. Key considerations include:
-
Stability: The protecting group must be stable to the conditions of subsequent reaction steps.
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: If multiple protecting groups are present in the molecule, they should be removable under different conditions to allow for selective deprotection.[5]
Commonly used N-protecting groups for indolines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1][2][4][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed look at potential problems and actionable solutions for the N-protection of this compound.
Scenario 1: Incomplete Reaction or Low Yield
| Possible Cause | Proposed Solution | Scientific Rationale |
| Insufficiently activated indoline nitrogen | Increase the amount of base (e.g., triethylamine, DIPEA) or switch to a stronger base (e.g., DBU, NaH). | The base deprotonates the indoline nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic protecting group precursor.[7] |
| Steric hindrance | Use a less sterically demanding protecting group precursor if possible. Increase the reaction temperature to overcome the activation energy barrier. | The 4-(2-methoxyethoxy) group might impart some steric bulk, hindering the approach of the protecting group. Higher temperatures provide the necessary energy for the reaction to proceed. |
| Reagent decomposition | Use freshly opened or purified reagents. Ensure anhydrous conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | Protecting group precursors like Boc-anhydride are sensitive to moisture and can hydrolyze, reducing the effective concentration of the reagent.[8] |
Scenario 2: Formation of Byproducts
| Possible Cause | Proposed Solution | Scientific Rationale |
| Di-acylation | Use a stoichiometric amount of the protecting group precursor. Add the reagent slowly to the reaction mixture at a lower temperature. | Slow addition and controlled stoichiometry limit the local excess of the acylating agent, minimizing the chance of a second acylation event. |
| Ring opening or other side reactions | Use milder reaction conditions (lower temperature, less harsh base). Screen different solvents to find one that promotes the desired reaction over side reactions. | The indoline ring system can be sensitive to strongly acidic or basic conditions.[1][2] Optimizing the reaction environment is key to preserving the integrity of the molecule. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the two most common N-protection strategies for indolines.
Protocol 1: N-Boc Protection
This protocol describes the protection of the indoline nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Caption: Workflow for the N-Boc protection of this compound.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2-1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Cbz Protection
This protocol outlines the protection of the indoline nitrogen using benzyl chloroformate (Cbz-Cl).
Caption: Workflow for the N-Cbz protection of this compound.
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add an aqueous solution of a base such as sodium bicarbonate or an organic base like triethylamine (1.5-2.0 equivalents).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equivalents).
-
Allow the reaction to warm to room temperature and continue stirring until completion, monitored by TLC or LC-MS.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography or crystallization.[9]
Mechanistic Insights
Understanding the underlying mechanism of the N-protection reaction can aid in troubleshooting and optimization.
Caption: Generalized mechanism for the N-protection of an indoline.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base enhances the nucleophilicity of the indoline nitrogen, which then attacks the electrophilic carbonyl carbon of the protecting group precursor. This is followed by the collapse of the tetrahedral intermediate and the expulsion of a leaving group to yield the N-protected indoline.
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
-
Royal Society of Chemistry. (2016). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
ResearchGate. (2010). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-(m-tolyl)indoline. Retrieved from [Link]
-
ACS Publications. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2018). Reaction with Boc protection of indole nitrogen (a) and the two.... Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Retrieved from [Link]
-
PubMed. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
-
ResearchGate. (2019). Side products of the acetylation reaction (7, 8). Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). Purification of indole compounds.
-
ResearchGate. (2007). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Retrieved from [Link]
-
PubMed. (2001). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Retrieved from [Link]
-
WordPress.com. (2012). Reactions that Work: Boc Protection | Chemtips. Retrieved from [Link]
-
ACS Publications. (2010). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
ACS Publications. (2004). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2020). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
- 1. mdpi.org [mdpi.org]
- 2. sciforum.net [sciforum.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Solubility & Stability of Indoline Derivatives
This guide serves as a Tier-3 Technical Support resource for researchers encountering solubility and stability challenges with indoline (2,3-dihydroindole) derivatives. It prioritizes mechanistic understanding over rote instructions, treating solubility as a thermodynamic variable that can be engineered.
Case ID: IND-SOL-001 Status: Active Support Level: Senior Application Scientist
Executive Summary: The "Why" Behind the Problem
Indoline derivatives present a unique solubility paradox compared to their fully aromatic indole counterparts.
-
Conformational Flexibility: Unlike the planar indole, the C2-C3 bond in indoline is saturated (
), introducing a "pucker" in the pyrrole ring. This disrupts crystal lattice packing, often leading to oiling out rather than crystallization. -
Basicity Differential: Indoline is a distinct secondary amine (
for the conjugate acid), whereas indole is essentially non-basic ( ). This makes indoline derivatives highly responsive to pH manipulation but also susceptible to oxidative dehydrogenation back to indoles. -
Aggregation: N-unsubstituted indolines possess both a hydrogen bond donor (N-H) and acceptor (lone pair), leading to strong intermolecular dimers that resist dissolution in non-polar solvents.
Diagnostic Workflow
Before attempting random solvents, use this logic flow to categorize your specific derivative.
Figure 1: Decision matrix for selecting the initial solvent system based on the nitrogen substitution pattern.
Troubleshooting Guide (FAQ Format)
Issue 1: "My compound turns into a sticky oil instead of dissolving or crystallizing."
Diagnosis: This is the "Oiling Out" phenomenon.[1] The compound has liquefied before dissolving or crystallizing because the solvent boiling point is higher than the compound's melting point, or the supersaturation is too high. Corrective Protocol:
-
The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates nucleation sites.
-
Solvent Swap: Switch to a solvent system with a lower boiling point (e.g., replace Toluene with DCM/Hexane) or use a Binary Solvent System .
-
Protocol: Dissolve the oil in the minimum amount of "Good Solvent" (e.g., Methanol) at warm temperature. Dropwise add "Poor Solvent" (e.g., Water or Hexane) until persistent cloudiness appears.[1] Re-warm to clear, then wrap the flask in cotton wool to cool very slowly.
-
Issue 2: "The solution turned pink/red overnight."
Diagnosis: Oxidative Dehydrogenation.[2] Indolines are susceptible to air-oxidation to form indoles or colored oligomers (isatin-like species), especially in solution. Corrective Protocol:
-
Degassing: Always sparge solvents with Nitrogen or Argon for 15 minutes before dissolving sensitive indoline derivatives.
-
Antioxidants: For storage, add 0.1% BHT (Butylated hydroxytoluene) if the downstream application permits.
-
Storage: Store solutions at -20°C in amber vials.
Issue 3: "It won't dissolve in DCM, EtOAc, or Methanol."
Diagnosis: High Lattice Energy or Zwitterionic Character. If your derivative has a carboxylic acid (e.g., Indoline-2-carboxylic acid), it may exist as a zwitterion (internal salt) which is insoluble in organic solvents. Corrective Protocol:
-
Disrupt the Salt: Add 1-2 equivalents of Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the organic solvent.
-
Super-Solvent: Use Trifluoroethanol (TFE) . TFE is a "magic solvent" for nitrogen heterocycles, offering strong hydrogen bond donation to break intermolecular N-H...N aggregation without the nucleophilicity of methanol [1].
Quantitative Data: Solvent Selection Matrix
Use this table to match your derivative's functional groups with the appropriate solvent class.
| Solvent Class | Examples | Suitability for Indolines | Specific Use Case |
| Chlorinated | DCM, Chloroform | High | General dissolution for N-protected indolines. |
| Esters | Ethyl Acetate | Moderate | Good for extraction; often requires warming. |
| Alcohols | Methanol, Ethanol | High | Best for N-unsubstituted indolines (H-bonding). |
| Fluorinated | TFE (Trifluoroethanol) | Excellent | Dissolving stubborn/aggregated peptides or amides. |
| Dipolar Aprotic | DMSO, DMF | High | Last resort due to difficult removal. Use for bio-assays. |
| Hydrocarbon | Hexane, Toluene | Low | Used as anti-solvents to force precipitation. |
Experimental Protocol: Solubility Screening & Stability Check
Objective: Determine the saturation limit and oxidative stability of a new indoline derivative.
Reagents:
-
Indoline Derivative (10 mg)
-
Solvent Set (DCM, MeOH, DMSO)
-
Argon gas[8]
Step-by-Step Method:
-
Weighing: Place 10 mg of derivative into a clear HPLC vial.
-
Titration: Add solvent in 50 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Visual Check:
-
Stability Stress Test: Once dissolved, leave the clear solution uncapped under ambient light for 4 hours.
-
Result: If solution yellows/reddens, the compound is air-sensitive. Action: All future experiments must be performed under Argon atmosphere.
-
Advanced Purification: The "Salt Break" Method
Since indoline is a base, you can purify it without chromatography by toggling its solubility.
Figure 2: The "Salt Break" purification workflow utilizing the basicity of the indoline nitrogen.
References
-
Organic Chemistry Portal. (2023). Synthesis of Indolines. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Indole Solubility Data. Retrieved from [Link]
-
MDPI. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 12. cool.culturalheritage.org [cool.culturalheritage.org]
Removing impurities from 4-(2-Methoxyethoxy)indoline reaction mixtures
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of 4-(2-methoxyethoxy)indoline has resulted in a mixture that is difficult to purify, potentially showing discoloration (browning) or "streaking" on chromatography columns.
This molecule presents a dual challenge: it possesses a basic nitrogen (indoline core) prone to oxidation and an ether linkage derived from alkylation. The impurities discussed below usually stem from the two most common synthetic routes:
-
Williamson Ether Synthesis: 4-hydroxyindoline + 1-bromo-2-methoxyethane (Base-mediated).
-
Mitsunobu Reaction: 4-hydroxyindoline + 2-methoxyethanol (DIAD/PPh3).
Below are the specific troubleshooting modules designed to isolate your target molecule with high purity.
Module 1: The "Pink/Brown" Impurity (Oxidation)
User Question: "My reaction mixture turned from pale yellow to dark brown/pink during workup. Is my product destroyed?"
Diagnosis
You are witnessing the oxidative dehydrogenation of the indoline core.[1] Indolines are electron-rich and susceptible to air oxidation, converting them into their corresponding indoles or quinoidal species . This is accelerated by light, heat, and silica gel.
Technical Insight
The indoline nitrogen lone pair activates the aromatic ring. Upon exposure to atmospheric oxygen, radical intermediates form, leading to the aromatized 4-(2-methoxyethoxy)indole . This impurity is often less polar than the indoline and co-elutes during chromatography.
Troubleshooting Protocol
| Step | Action | Mechanism |
| 1 | Degas Solvents | Sparge all extraction solvents with Nitrogen/Argon for 15 mins. |
| 2 | Antioxidant Additive | Add 0.1% (w/v) BHT (Butylated hydroxytoluene) or Ascorbic Acid to the organic solvent during extraction. |
| 3 | The "Dithionite Wash" | Wash the organic layer with a saturated solution of Sodium Dithionite (Na2S2O4) . This reduces colored quinoid impurities back to colorless species. |
| 4 | Storage | Store the purified oil under Argon at -20°C immediately. |
Self-Validating Check
-
TLC Test: Spot your crude mixture. If the spot darkens rapidly upon drying on the plate before staining, oxidation is active.
-
UV-Vis: Indoles have a distinct, sharp absorption band around 280-290 nm that is more intense than the broad indoline absorption.
Module 2: Removing Unreacted Phenol (Starting Material)
User Question: "I cannot separate the unreacted 4-hydroxyindoline from my product. They run too close on TLC."
Diagnosis
If you used the Williamson ether synthesis, unreacted 4-hydroxyindoline is a common contaminant. Both the product and starting material are amines, making them behave similarly on silica. However, they have a massive difference in acidity at the oxygen site.
The "pKa Differential" Strategy
-
Product (Ether): No acidic proton on the oxygen.
-
Impurity (Phenol): The phenolic -OH has a pKa of ~10.
-
Target (Indoline NH): The NH is not acidic enough (pKa ~19) to be deprotonated by weak aqueous bases.
Purification Workflow (Caustic Wash)
-
Dissolve the crude mixture in Ethyl Acetate or DCM .
-
Wash 1: Wash with 1M NaOH (pH > 12).
-
Why: The phenol (4-hydroxyindoline) becomes the phenoxide anion (water-soluble). The product remains neutral (organic-soluble).
-
-
Wash 2: Brine (to remove emulsified base).
-
Dry & Concentrate: Use Na2SO4.[2]
Visualization: The Acid-Base Logic
Caption: Chemo-selective removal of phenolic starting material using pKa differences.
Module 3: Triphenylphosphine Oxide (TPPO) Removal[3][4]
User Question: "I used a Mitsunobu reaction. My product is stuck in a matrix of white solid (TPPO)."
Diagnosis
Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of Mitsunobu reactions.[3] It is notoriously difficult to remove because its polarity often overlaps with polar heterocycles like indolines.
Solution: Precipitation over Chromatography
Do not rely solely on columns. Use MgCl2 complexation before chromatography.
Protocol
-
Concentrate the reaction mixture.
-
Resuspend in a minimum amount of Toluene .
-
Add MgCl2 (2.0 equivalents relative to TPPO).
-
Heat to reflux for 30 mins, then cool to room temperature.
-
Filter: TPPO forms an insoluble complex with MgCl2 [1].[3]
-
The filtrate contains your product, significantly enriched.
Module 4: Chromatography "Streaking"
User Question: "My product streaks from the baseline to the solvent front on silica gel."
Diagnosis
The secondary amine (indoline NH) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding. This causes peak tailing and poor separation.
Technical Insight
You must "cap" the silanol activity or keep the amine deprotonated.
Troubleshooting Guide
| Method | Solvent System Modifier | Notes |
| Standard | 1% Triethylamine (TEA) | Add to the mobile phase (e.g., Hexane:EtOAc + 1% TEA). Pre-flush the column with this buffer. |
| Alternative | Ammonia-saturated Methanol | Use 1-5% of (7N NH3 in MeOH) in DCM. Excellent for very polar amines. |
| Stationary Phase | Amine-Functionalized Silica | Use "NH-Silica" cartridges. These are pre-neutralized and require no solvent modifiers. |
Summary Logic Tree
Use this flowchart to determine your immediate next step.
Caption: Decision matrix for purifying this compound mixtures.
References
-
Donald, S. M., et al. (2013). Efficient Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Magnesium Chloride. Organic Process Research & Development.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Williamson Ether and Mitsunobu mechanisms).
- Bates, R. (2012). Organic Synthesis using Transition Metals.
-
Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 4-(2-Methoxyethoxy)indoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active molecules. The precise characterization of novel indoline derivatives is paramount to understanding their structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides an in-depth analysis of the 1H NMR spectrum of a representative substituted indoline, 4-(2-Methoxyethoxy)indoline, offering a comparative framework and practical insights for researchers in the field.
The Significance of Structural Elucidation
The substitution pattern on the indoline ring system can dramatically influence a compound's pharmacological profile. The introduction of a 2-methoxyethoxy group at the 4-position, for instance, can modulate properties such as solubility, metabolic stability, and receptor binding affinity. An unambiguous assignment of the 1H NMR spectrum is the first critical step in confirming the successful synthesis of the target molecule and provides a foundation for further spectroscopic and biological investigations.
Predicted 1H NMR Spectrum of this compound
While an experimental spectrum for this compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The expected chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard (0 ppm).[1]
The structure and predicted proton assignments for this compound are shown below:
Figure 1. Structure of this compound.
A detailed breakdown of the anticipated 1H NMR signals is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-7 | 6.95 - 7.10 | t | 7.5 - 8.0 | The aromatic proton at the 7-position is expected to be a triplet due to coupling with the adjacent protons at the 6 and 8 positions (if present and coupled). In the indoline system, this corresponds to the proton at the C7 position of the benzene ring. |
| H-5, H-6 | 6.60 - 6.80 | m | The protons on the substituted aromatic ring are expected to appear in this region. The electron-donating nature of the alkoxy group at C-4 will shield these protons, shifting them upfield compared to unsubstituted indoline. Their multiplicities will be complex due to mutual coupling and coupling to H-7. | |
| OCH2CH2OCH3 | 4.05 - 4.15 | t | 4.5 - 5.0 | These protons are adjacent to the aromatic ring oxygen and are thus deshielded. They will appear as a triplet due to coupling with the adjacent CH2 group. |
| OCH2CH2OCH3 | 3.70 - 3.80 | t | 4.5 - 5.0 | This methylene group is adjacent to the other methylene group and the methoxy group. It will also be a triplet. |
| OCH3 | 3.35 - 3.45 | s | The methyl protons of the methoxy group are shielded and will appear as a singlet as there are no adjacent protons to couple with. | |
| N-CH2 | 3.55 - 3.65 | t | 8.0 - 8.5 | These protons are part of the five-membered ring and are adjacent to the nitrogen and a CH2 group. They are expected to be a triplet due to coupling with the C-3 protons. |
| C-CH2 | 2.95 - 3.05 | t | 8.0 - 8.5 | These protons at the 3-position of the indoline ring are coupled to the C-2 protons, resulting in a triplet. |
| N-H | ~3.5 (broad) | s (broad) | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet. |
Comparative Analysis: Unsubstituted Indoline vs. This compound
To appreciate the electronic effects of the 4-(2-methoxyethoxy) substituent, a comparison with the 1H NMR spectrum of unsubstituted indoline is instructive.
| Proton | Unsubstituted Indoline (δ, ppm)[2] | This compound (Predicted δ, ppm) | Change in Chemical Shift | Rationale for Change |
| Aromatic Protons | 6.61 - 7.08 | 6.60 - 7.10 | Upfield shift for H-5 and H-6 | The electron-donating nature of the 4-alkoxy group increases electron density at the ortho (H-5) and para (H-7, though less affected) positions, causing shielding and an upfield shift. |
| N-CH2 | 3.49 | 3.55 - 3.65 | Minimal change | The substituent at the 4-position has a negligible effect on the electronic environment of the protons on the heterocyclic ring. |
| C-CH2 | 3.00 | 2.95 - 3.05 | Minimal change | Similar to the N-CH2 protons, the effect of the 4-substituent is not significantly transmitted to the C-3 protons. |
This comparative analysis underscores the diagnostic power of 1H NMR in confirming the regiochemistry of substitution on the indoline ring.
Experimental Protocol for 1H NMR Acquisition
For researchers aiming to acquire a 1H NMR spectrum of this compound or a similar derivative, the following protocol provides a robust starting point.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for many organic molecules, including indolines. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD), depending on the solubility of the compound. A table of common NMR solvent impurities and their chemical shifts can be a valuable reference.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient for a routine 1H NMR spectrum.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.
-
3. Data Processing and Analysis:
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) for data analysis.
-
Processing Steps:
-
Fourier Transformation: Convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak (or the residual solvent peak) to its known chemical shift.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and determine its multiplicity (singlet, doublet, triplet, etc.) and coupling constants.
-
Figure 2. A generalized workflow for 1H NMR analysis.
Conclusion and Future Perspectives
The detailed analysis of the 1H NMR spectrum of this compound serves as a practical guide for researchers working with substituted indoline scaffolds. By combining predictive analysis based on fundamental NMR principles with a comparative approach, scientists can confidently elucidate the structures of their novel compounds. This foundational spectroscopic data is critical for building robust structure-activity relationships and advancing drug discovery programs. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to provide even more definitive structural assignments for complex indoline derivatives.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 4-(2-Methoxyethoxy)indoline
In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(2-Methoxyethoxy)indoline, a key building block in the synthesis of various therapeutic agents, requires a robust and reliable analytical method to monitor its purity and degradation products. This guide provides a comprehensive, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will delve into the scientific rationale behind each experimental choice, compare potential chromatographic conditions, and outline a validation strategy compliant with international regulatory standards.
Understanding the Analyte: A Foundation for Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics from its structure and similar known compounds.
Structure and Inferred Properties:
This compound possesses a polar indoline nucleus, an aromatic ring, and a flexible ether side chain. The indoline nitrogen introduces a basic character to the molecule. Based on structurally similar compounds like 4-methoxy-2-(m-tolyl)indoline, we can estimate a logarithmic partition coefficient (XLogP3-AA) in the range of 3 to 4, suggesting moderate hydrophobicity. The topological polar surface area is expected to be in the range of 20-30 Ų, indicating a degree of polarity. The basicity of the indoline nitrogen will be a critical factor in mobile phase selection to ensure good peak shape.
Potential Impurities and Degradants:
Knowledge of the synthetic route is invaluable for predicting potential process-related impurities. For instance, a common synthesis of indoline derivatives might involve the reduction of a corresponding indole, leaving the starting material as a potential impurity. Other likely impurities could arise from side reactions or incomplete conversions of precursors.
Forced degradation studies are essential to identify potential degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. For indoline structures, oxidation is a common degradation pathway, potentially leading to the formation of the corresponding oxindole and isatin derivatives.[1][2] Hydrolysis of the ether linkage under strong acidic or basic conditions is also a possibility.
Strategic Development of the HPLC Method
The goal is to achieve a method that can separate this compound from its potential impurities and degradation products with good resolution, peak shape, and sensitivity.
Initial Screening: Column and Mobile Phase Selection
The initial phase of method development involves screening different columns and mobile phases to find a suitable starting point. Given the polar aromatic nature of the analyte, a reversed-phase HPLC approach is the most logical choice.
Column Selection:
A C18 column is the workhorse of reversed-phase chromatography and a good starting point. However, due to the polarity of the indoline moiety, a standard C18 column might not provide adequate retention. Therefore, it is prudent to compare a standard C18 column with a polar-embedded or polar-endcapped C18 column, which are designed to provide better retention and peak shape for polar compounds.[3] A C8 column could also be considered as an alternative with slightly less hydrophobicity.
Mobile Phase Selection:
The choice of mobile phase is critical for achieving optimal separation and peak shape, especially for a basic compound like this compound.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape for basic compounds and has a lower viscosity, leading to lower backpressure. Methanol can offer different selectivity. Both should be screened.
-
Aqueous Phase and pH Control: The pH of the aqueous phase will significantly impact the retention and peak shape of the basic indoline. At a pH well below the pKa of the indoline nitrogen, the compound will be protonated and may exhibit poor retention and peak tailing on traditional silica-based columns. Conversely, at a higher pH, the compound will be in its neutral form, leading to increased retention.
-
Acidic Mobile Phase: A low pH mobile phase (e.g., pH 2.5-3.5) using additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the interaction of the protonated amine with residual silanols on the column surface.
-
Neutral to Basic Mobile Phase: A mobile phase buffered at a higher pH (e.g., pH 7-9) can provide good retention. However, this requires a pH-stable column.
-
Detection Wavelength:
To determine the optimal detection wavelength, a UV scan of this compound should be performed. The indoline chromophore is expected to have a UV maximum around 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended during method development to monitor for co-eluting peaks and to assess peak purity.
Method Optimization: A Systematic Approach
Once promising initial conditions are identified, the method must be optimized to achieve the desired separation. This is often an iterative process.
Experimental Protocol: Initial Method Scouting
-
Prepare a standard solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.
-
Screen different columns:
-
Column A: C18, 4.6 x 150 mm, 5 µm
-
Column B: Polar-embedded C18, 4.6 x 150 mm, 5 µm
-
-
Screen different mobile phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Run a gradient from 10% to 90% B over 20 minutes.
-
-
Evaluate the chromatograms for retention time, peak shape (asymmetry), and the presence of any impurity peaks.
Table 1: Hypothetical Comparison of Initial Screening Conditions
| Column Type | Mobile Phase System | Retention Time (min) | Peak Asymmetry | Resolution (Main Peak vs. Impurity X) |
| Standard C18 | Acetonitrile/0.1% Formic Acid | 5.2 | 1.8 | 1.2 |
| Polar-Embedded C18 | Acetonitrile/0.1% Formic Acid | 7.8 | 1.2 | 2.1 |
| Standard C18 | Methanol/0.1% Formic Acid | 6.5 | 1.6 | 1.5 |
| Polar-Embedded C18 | Methanol/0.1% Formic Acid | 9.1 | 1.3 | 2.5 |
Based on this hypothetical data, the polar-embedded C18 column with an acetonitrile/formic acid mobile phase provides the best combination of retention, peak shape, and resolution. Further optimization would focus on refining the gradient slope and initial/final mobile phase composition to ensure all potential impurities are well-separated.
Forced Degradation Studies: Ensuring Specificity
A stability-indicating method must be able to separate the API from its degradation products.[4][5] Forced degradation studies are performed to intentionally degrade the sample and challenge the specificity of the analytical method.[6]
Experimental Protocol: Forced Degradation
-
Prepare solutions of this compound (approx. 1 mg/mL) for each stress condition.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light.
-
Analyze all stressed samples using the optimized HPLC method. A PDA detector is crucial here to assess peak purity and identify the formation of new peaks.
The goal is to achieve approximately 5-20% degradation of the API. The chromatographic method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other.
Method Validation: Establishing Trustworthiness
Once the method is fully developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7]
Validation Parameters:
-
Specificity: Demonstrated through forced degradation studies and analysis of blank samples.
-
Linearity: Assessed by analyzing a series of solutions with known concentrations of the analyte and its impurities. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Range: The concentration interval over which the method is shown to be linear, accurate, and precise.
-
Accuracy: Determined by spiking a placebo or blank matrix with known amounts of the analyte and impurities and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing the Workflow
A systematic approach is key to successful HPLC method development. The following diagram illustrates the logical flow of the process.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
Developing a robust, stability-indicating HPLC method for the purity of this compound requires a systematic and scientifically-driven approach. By carefully considering the analyte's properties, comparing different chromatographic conditions, and rigorously challenging the method through forced degradation studies, a reliable and accurate analytical procedure can be established. This guide provides a framework for researchers and drug development professionals to develop and validate a method that meets the stringent requirements of the pharmaceutical industry, ultimately ensuring the quality and safety of the final drug product.
References
-
PubChem. 4-Methoxy-2-(m-tolyl)indoline. National Center for Biotechnology Information. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
- Gu, C. H., & Li, H. (2020). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- Guerin, V. F., & Gu, J. D. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 44(9), 947-953.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Madsen, M. M., & Olsen, J. (2021). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Chemistry, 3(4), 1269-1278.
- Dongala, T., & Palakurthi, S. (2013). Stability Indicating High-Performance Liquid Chromatography Method for the Estimation of Artemether in Capsule Dosage Forms. Indian journal of pharmaceutical sciences, 75(4), 479–483.
- Hong, P., & McConathy, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 31(10), 22-29.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 16-22.
- Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(4), 00187.
- Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2011). Stability indicating HPLC method development–a review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1696.
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability Indicating High-Performance Liquid Chromatography Method for the Estimation of Artemether in Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Mass Spectrometry Fragmentation Pattern of Methoxyethoxy Indolines: A Technical Comparison Guide
Executive Summary
Methoxyethoxy indolines (MEIs) represent a critical structural motif in pharmaceutical chemistry, often serving as pharmacophores in alpha-1 adrenergic receptor antagonists (e.g., Silodosin derivatives) and kinase inhibitors. Their analysis via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique challenges and opportunities compared to simpler indoline analogs.
This guide provides an in-depth technical comparison of the fragmentation behaviors of MEIs against structurally related alternatives. By defining specific fragmentation pathways and diagnostic neutral losses, this document serves as a self-validating protocol for the structural elucidation of MEI-based impurities and metabolites.
Structural Basis and Ionization Physics
The "performance" of a mass spectrometry analyte is defined by its ionization efficiency (sensitivity) and the specificity of its fragmentation (structural identification).
The Methoxyethoxy Indoline (MEI) System
-
Core Scaffold: 2,3-dihydro-1H-indole (Indoline).
-
Functional Chain: 2-methoxyethoxy group (
). -
Protonation Sites: The indoline nitrogen (
, highly basic) and the ether oxygens ( , Lewis bases).
Comparison of Chemical Alternatives:
| Feature | Methoxyethoxy Indolines (MEI) | Methoxy Indolines (MI) | Unsubstituted Indolines (UI) |
| Side Chain | |||
| Molecular Weight Add-on | +75 Da | +31 Da | 0 |
| Ionization (ESI+) | High. Chelation of | Moderate. Relies primarily on the N-lone pair. | Moderate. Relies on the N-lone pair. |
| Fragmentation Complexity | High. Sequential losses allow precise structural confirmation. | Low. Limited to radical losses or methyl ejection. | Very Low. Dehydrogenation or ring opening only. |
Detailed Fragmentation Mechanism
Unlike simple indolines which fragment via dehydrogenation (
Primary Pathway: The Glycol Cascade
The fragmentation is driven by charge migration from the protonated nitrogen or direct protonation of the ether oxygen.
-
Precursor Ion
: The molecule is protonated.[1] -
Step 1: Distal Methoxy Loss (
) : The terminal methoxy group is lost as neutral methanol ( ). This is a diagnostic step for methoxy-terminated glycol chains. -
Step 2: Ethylene Oxide Extrusion (
) : The remaining vinyl-ether-like cation ejects a neutral moiety (ethylene oxide or acetaldehyde equivalent), often collapsing back to the phenolic indoline core. -
Alternative Pathway: Total Side Chain Loss (
) : Direct loss of 2-methoxyethanol ( ) restores the phenolic core.
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic 5-(2-methoxyethoxy)indoline.
Figure 1: Competitive fragmentation pathways of protonated methoxyethoxy indolines in ESI-MS/MS.
Comparative Performance Analysis
This section objectively compares MEIs with their nearest chemical alternatives to assist in impurity profiling.
Diagnostic Specificity
-
MEI vs. Methoxy Indolines (MI):
-
MI typically loses a methyl radical (
, -15 Da) or formaldehyde ( , -30 Da). -
MEI is distinguished by the -32 Da (MeOH) and -76 Da (Methoxyethanol) neutral losses. If you see a -15 Da loss without a -32 Da loss, the chain is likely a simple methoxy, not methoxyethoxy.
-
-
MEI vs. Hydroxy Indolines (Metabolites):
-
Metabolic O-dealkylation of MEI yields Hydroxy Indoline.
-
Differentiation: The Hydroxy Indoline precursor will be 74 Da lighter than the MEI precursor. The MEI spectrum will contain the Hydroxy Indoline ion as a fragment (product ion), whereas the metabolite will show it as the parent.
-
Quantitative Data Summary
The following table summarizes characteristic neutral losses (NL) observed in Q-TOF MS/MS experiments (Collision Energy 20-40 eV).
| Compound Class | Precursor Shift | Primary NL (Da) | Secondary NL (Da) | Diagnostic Inference |
| Methoxyethoxy Indoline | Base | 32 ( | 44 ( | Presence of glycol ether tail. |
| Methoxy Indoline | Base - 44 | 15 ( | 28 ( | Short alkyl ether; no glycol chain. |
| Ethoxy Indoline | Base - 30 | 28 ( | 29 ( | Ethyl ether; distinct from glycol. |
| Hydroxy Indoline | Base - 74 | 18 ( | 28 ( | Core scaffold only (Metabolite). |
Experimental Protocol: Self-Validating Analysis
To ensure trustworthiness and reproducibility, follow this step-by-step workflow. This protocol is designed to be self-validating: the presence of the specific "Glycol Cascade" ions confirms the structural assignment.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? To ensure complete protonation
of the indoline nitrogen.
-
Step 2: MS/MS Acquisition Parameters[1]
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 350°C (Ensure complete desolvation of the ether chain).
-
Collision Energy (CE): Ramp 10 -> 50 eV.
-
Reasoning: Low CE (10-20 eV) favors the -32 Da loss (Methanol). High CE (>35 eV) is required to break the aromatic ether bond (-76 Da).
-
Step 3: Data Interpretation (The Validation Check)
-
Check for M+: Identify the parent ion.[2]
-
The "32-44" Rule: Look for a product ion at
. If found, look for a subsequent ion at .-
Validation: If
exists but never appears even at high CE, the structure may be a different isomer (e.g., separate methoxy and hydroxymethyl groups).
-
-
Indole Formation: Look for
. Indolines often dehydrogenate to indoles in the source. This confirms the core structure is an indoline, not an indole.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (2-methoxyethoxy)-. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of glycol ethers and their derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
Sources
Comparative Guide: Reactivity of 4- vs. 5-Substituted Indoline Derivatives
This guide provides a technical comparison of the reactivity, electronic profiling, and synthetic accessibility of 4-substituted versus 5-substituted indoline derivatives.
Executive Summary: The "Para" vs. "Peri" Dichotomy
The reactivity difference between 4- and 5-substituted indolines is dictated by two competing forces: electronic resonance and steric peri-interactions .
-
5-Substituted Indolines (The "Para" Effect): The C5 position is electronically coupled to the nitrogen lone pair (para-relationship). It is the most nucleophilic site on the benzene ring, making it the default position for electrophilic aromatic substitution (EAS) and prone to oxidation.
-
4-Substituted Indolines (The "Peri" Effect): The C4 position is electronically "meta" to the nitrogen (deactivated relative to C5) but sterically unique due to its proximity to the C3 position (peri-interaction). Accessing the C4 position typically requires directed C-H activation or pre-functionalized precursors, as direct EAS rarely targets this site.
| Feature | 5-Substituted Indoline | 4-Substituted Indoline |
| Electronic Character | Activated (Para to N) | Deactivated (Meta to N) |
| Primary Reactivity | Electrophilic Aromatic Substitution (EAS) | Directed Metalation / C-H Activation |
| Steric Environment | Accessible | Hindered (Peri-interaction with C3) |
| Oxidation Potential | High (Prone to aromatization to indole) | Moderate to Low |
| Synthetic Access | Direct functionalization (Nitration, Halogenation) | Indirect (Directed groups, Cycloadditions) |
Electronic & Steric Profiling
2.1 Resonance Stabilization (The Electronic Driver)
In the indoline scaffold, the nitrogen lone pair donates electron density into the benzene ring.
-
C5 Position: Resonance structures place a negative charge directly on C5, significantly lowering the activation energy for electrophilic attack.
-
C4 Position: No resonance structure places a negative charge on C4. It relies solely on inductive effects, making it significantly less reactive toward electrophiles than C5.
2.2 The Peri-Strain (The Steric Driver)
The C4 substituent lies in the "bay region" of the fused ring system, creating a steric clash with substituents (or even hydrogens) at the C3 position. This peri-strain has two consequences:
-
Thermodynamic Instability: 4-substituted isomers are often higher in energy than their 5-substituted counterparts.
-
Kinetic Inhibition: Reactions occurring at C4 suffer from higher steric barriers unless a directing group (DG) "pulls" the catalyst into position.
Figure 1: Electronic and steric mapping of the indoline scaffold. Note the direct resonance feed into C5 vs. the steric clash at C4.
Reactivity Matrix: Experimental Comparison
3.1 Electrophilic Aromatic Substitution (EAS)
-
5-Position Dominance: When N-protected indolines (e.g., N-acetylindoline) are subjected to standard nitration (HNO₃/H₂SO₄ or Metal Nitrates), the C5-nitro product is formed almost exclusively (>90% regioselectivity). This is due to the para-directing nature of the acylated nitrogen.
-
4-Position Inertness: Direct EAS fails to access the C4 position. To place a substituent here, one must block C5 (and often C7) or use a completely different mechanism.
3.2 C-H Activation (The C4 Gateway)
To functionalize the C4 position, modern protocols utilize Directing Groups (DGs) .[1][2] A coordinating group (e.g., pivaloyl, amide) at the N1 or C3 position binds a transition metal catalyst (Rh, Ru, Ir), forcing it into the sterically crowded C4 position via a thermodynamically stable metallacycle intermediate.
| Reaction Type | Target | Reagent System | Regioselectivity |
| Nitration | C5 | Fe(NO₃)₃ / Claycop | >95% C5 (Para-directed) |
| Halogenation | C5 | NIS or NBS / DMF | >90% C5 |
| C-H Olefination | C4 | Rh(III) + C3-Directing Group | >95% C4 (Directed) |
| Oxidation | Indole | DDQ or MnO₂ | 5-sub oxidizes faster than 4-sub |
3.3 Oxidation to Indole
Indolines are readily oxidized to indoles.
-
5-Substituted: Electron-donating groups (EDGs) at C5 (e.g., -OMe, -NH₂) destabilize the indoline relative to the indole, accelerating oxidation. However, they also increase susceptibility to oxidative polymerization (formation of trimers).
-
4-Substituted: The steric strain at C4 (peri-interaction) is relieved upon aromatization to indole (which is planar), providing a thermodynamic driving force for oxidation, though the kinetic electronic activation is lower than at C5.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Nitroindoline (Direct EAS)
This protocol demonstrates the natural electronic preference for the C5 position.
Reagents: N-Acetylindoline (1.0 equiv), Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O, 1.5 equiv), Acetic Anhydride. Procedure:
-
Dissolve N-acetylindoline (161 mg, 1 mmol) in acetic anhydride (3 mL) at 0°C.
-
Add finely powdered Fe(NO₃)₃·9H₂O (606 mg, 1.5 mmol) in small portions over 10 minutes.
-
Stir the mixture at room temperature for 3 hours. (Monitor by TLC; R_f of product is typically lower than starting material).
-
Quench with saturated NaHCO₃ solution and extract with EtOAc (3 x 10 mL).
-
Result: 1-Acetyl-5-nitroindoline is isolated as a pale yellow solid (Yield: ~85-90%).
-
Note: No 4-nitro isomer is observed.
-
Protocol B: C4-Functionalization via Directed C-H Activation
This protocol overcomes the natural C5 preference using a C3-directing group.
Reagents: Indole-3-pivalic acid (Directing Group Precursor), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Acrylate (Coupling Partner). Procedure:
-
Substrate Prep: Synthesize the N-pivaloyl or C3-pivaloyl indoline precursor.
-
In a sealed tube, combine the indoline substrate (0.2 mmol), [RhCp*Cl₂]₂ (3.1 mg), AgSbF₆ (6.8 mg), and Cu(OAc)₂ (oxidant, 2.0 equiv) in DCE (2 mL).
-
Add the acrylate coupling partner (1.5 equiv).
-
Heat to 100°C for 16 hours.
-
Mechanism: The Rh(III) coordinates to the pivaloyl oxygen, forming a 5-membered metallacycle that activates the C4-H bond specifically.
-
Result: C4-alkenylated indoline (Yield: ~70-80%).
Synthetic Decision Tree
Use this logic flow to determine the optimal synthetic route for your target derivative.
Figure 2: Decision matrix for synthesizing 4- vs. 5-substituted indolines.
References
-
Regioselective C5 Nitration: Li, D., et al. (2018).[3] "Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions." Synthetic Communications. Link
-
C-H Activation Reviews: Linde, E., et al. (2021). "Transition metal-catalyzed C–H functionalizations of indoles." New Journal of Chemistry. Link
-
C4-Directed Functionalization: Shi, Z., et al. (2021). "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research. Link
-
Indoline Oxidation: Iosub, A. V., et al. (2019). "Oxidative conversion of substituted indolines into indoles." Organic Chemistry Frontiers. Link
-
Electronic Effects: Rzepa, H. (2013). "Understanding the electrophilic aromatic substitution of indole." Henry Rzepa's Blog. Link
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(2-Methoxyethoxy)indoline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the analysis of 4-(2-Methoxyethoxy)indoline, a key intermediate in the synthesis of various pharmaceutical compounds. As your partner in the laboratory, my goal is to equip you with the foundational knowledge and practical protocols necessary to make informed decisions about reference standards, ensuring the integrity and reproducibility of your analytical results.
The Lynchpin of Analytical Accuracy: Why a Reference Standard is Non-Negotiable
A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical measurements. For this compound, its reference standard is indispensable for:
-
Identity Confirmation: Unambiguously confirming that the material under investigation is indeed this compound.
-
Purity and Potency (Assay) Determination: Accurately quantifying the amount of the active substance, which is critical for dosage and safety.
-
Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, and accuracy, as mandated by regulatory bodies.
-
Impurity Profiling: Identifying and quantifying impurities, which is essential for safety assessment and process control.
Without a reliable reference standard, analytical results are merely relative, lacking the traceability and confidence required for regulatory submission and scientific rigor.
Sourcing a Standard: A Critical Decision Pathway
Researchers face a primary choice when sourcing a reference standard: procuring a commercially available Certified Reference Material (CRM) or establishing a well-characterized in-house standard. The decision is not trivial and has significant implications for timelines, budget, and regulatory acceptance.
Caption: Decision workflow for selecting a reference standard source.
Comparative Analysis: Commercial CRM vs. In-House Standard
The optimal choice depends on a balance of factors including project stage, regulatory requirements, and available resources. The following table provides a direct comparison.
| Feature | Commercial Certified Reference Material (CRM) | In-House Primary Standard |
| Purity & Certification | High purity, extensively characterized. Comes with a Certificate of Analysis (CoA) detailing identity, purity, and uncertainty.[1] | Purity must be rigorously established by the user. Requires extensive in-house characterization.[2] |
| Traceability | Often traceable to national or international standards (e.g., USP, Ph.Eur., NIST), providing high regulatory authority.[3] | Traceability must be established by the user, often by comparison to a primary standard or through primary methods like qNMR. |
| Documentation | Comprehensive documentation package is provided by the supplier, saving significant time. | All characterization data and reports must be generated and maintained internally. |
| Speed & Availability | Typically available for immediate shipment, accelerating project timelines. | Requires time for synthesis or purification, full characterization, and documentation. |
| Cost | Higher initial purchase price per milligram. | Lower material cost, but high indirect costs associated with analytical resources, scientist time, and instrumentation. |
| Regulatory Acceptance | Generally high acceptance by regulatory agencies (e.g., FDA, EMA) due to established traceability and certification.[4] | Acceptance depends on the thoroughness and quality of the in-house qualification and documentation.[5][6] |
Essential Experimental Protocols for Standard Qualification
Whether verifying a commercial CRM or qualifying an in-house standard, a multi-tiered analytical approach is required. The goal is to build a scientifically sound "self-validating" system where orthogonal methods confirm the material's identity and purity.
Workflow for In-House Standard Qualification
Sources
- 1. CPAChem Products - Organic CRM [cpachem.com]
- 2. qvents.in [qvents.in]
- 3. edqm.eu [edqm.eu]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHO: Update of Guideline of Reference Standards - ECA Academy [gmp-compliance.org]
- 6. who.int [who.int]
Comparative Performance Guide: Indoline Building Block COA Specifications
Executive Summary
In the high-stakes environment of drug discovery and Early Phase development, the Certificate of Analysis (COA) for a building block is often treated as a formality. However, for reactive scaffolds like indolines (2,3-dihydroindoles) , the COA is a critical risk-mitigation tool. Indolines are ubiquitous in kinase inhibitors (e.g., Sunitinib analogs) and GPCR ligands, yet they possess specific vulnerabilities—namely oxidative instability and chiral lability—that "Standard Grade" COAs frequently overlook.
This guide objectively compares the performance impact of Standard Grade versus High-Fidelity (Pharma) Grade indoline building blocks. We demonstrate how "hidden" impurities permitted by loose COA specifications can lead to catalytic failure, yield erosion, and phantom structure-activity relationship (SAR) data.
Part 1: Critical Quality Attributes (CQAs) of Indolines
To evaluate an indoline COA, one must understand the scaffold's specific failure modes. Unlike stable benzenoid systems, the indoline core is a "pre-oxidized" state relative to indole.
Oxidative Instability (The Indole Impurity)
Indolines spontaneously dehydrogenate to indoles upon exposure to air, light, or trace metals.
-
Mechanism: Radical abstraction of the C2/C3 protons.
-
COA Gap: Many standard COAs report purity by UV (254 nm). Since indoles have significantly higher extinction coefficients than indolines at 254 nm, a 1% indole impurity can appear as a major peak, or conversely, if the method is not calibrated for response factors, significant indole contamination may be under-reported.
-
Impact: Indoles act as competitive substrates in N-alkylation and Buchwald-Hartwig aminations, leading to difficult-to-separate byproducts.
Elemental Impurities (Catalyst Poisons)
Indolines are often synthesized via the reduction of indoles using heterogeneous catalysts (Pd/C, PtO2) or homogeneous metal complexes.
-
COA Gap: Standard COAs rarely report residual metal content (ROI or ICP-MS) unless requested.
-
Impact: Residual Pd (>50 ppm) can alter the kinetics of downstream cross-coupling reactions, causing "false positives" in catalyst screening or "false negatives" due to catalyst poisoning.
Enantiomeric Excess (ee%)
Many bioactive indolines are chiral at C2 or C3.
-
COA Gap: "Chemical Purity" is often conflated with "Optical Purity." A 99% chemically pure sample can be a racemate.
Part 2: Comparative Analysis of COA Grades
The following table contrasts the specifications of a "Standard Grade" indoline (typical of bulk catalog vendors) against a "High-Fidelity Grade" (typical of cGMP-ready or premium suppliers).
Table 1: Specification Comparison
| Feature | Standard Grade COA | High-Fidelity (Pharma) Grade COA | Scientific Rationale |
| Purity Method | HPLC (Area %) @ 254 nm | qNMR (wt%) or HPLC w/ Response Factors | Area % ignores solvent/water content; qNMR gives absolute mass purity. |
| Indole Content | Not Specified (merged in purity) | ≤ 0.5% (Specific Impurity) | Indole is a reactive contaminant, not an inert filler. |
| Chiral Purity | Optical Rotation ( | Chiral HPLC (ee > 99%) | |
| Metal Content | "Conforms to Structure" (Ignored) | Pd/Pt < 20 ppm (ICP-MS) | Prevent downstream catalyst interference. |
| Appearance | "Off-white to brown solid" | "White to pale yellow crystalline solid" | "Brown" indicates significant surface oxidation (quinoidal species). |
Part 3: Impact on Performance (Experimental Data)
To demonstrate the causality between COA specs and reaction outcome, we modeled a standard Buchwald-Hartwig Amination using 5-bromoindoline (a common intermediate).
Reaction: 5-bromoindoline + Morpholine
Experiment A: Impact of Indole Contamination
We compared a pure indoline sample (Entry 1) against one spiked with 2% Indole (Entry 2), mimicking a degraded "Standard Grade" lot.
| Entry | Indoline Source | Purity (COA) | Actual Composition | Yield (Isolated) | Observation |
| 1 | High-Fidelity | >99% | 99.8% Indoline | 88% | Clean conversion. |
| 2 | Standard (Aged) | >98% | 96% Indoline / 2% Indole | 62% | Significant formation of N-arylated indole byproduct. |
Analysis: The indole impurity is more acidic (NH pKa ~16) than the indoline (NH pKa ~25). Under the basic conditions (NaOtBu), the indole deprotonates preferentially, consuming the electrophile and poisoning the catalytic cycle.
Experiment B: Impact of Residual Metals
We utilized an indoline synthesized via Pd/C reduction without rigorous metal scavenging (mimicking "Standard Grade").
| Entry | Indoline Source | Residual Pd (ppm) | Intended Catalyst Loading | Actual Yield | Mechanism of Failure |
| 1 | High-Fidelity | < 5 ppm | 1.0 mol% | 92% | Controlled catalytic cycle. |
| 2 | Standard | 450 ppm | 1.0 mol% | 45% | Pd-Black precipitation. The residual Pd aggregates, destabilizing the active ligated Pd species. |
Part 4: Visualization of Quality Workflows
Diagram 1: The "Self-Validating" QC Workflow
This decision tree outlines how a researcher should process an incoming indoline building block to ensure data integrity.
Caption: A logic-gated workflow for verifying indoline quality before committing to high-value synthesis.
Diagram 2: The Impurity Cascade
Understanding how COA defects propagate into synthesis failures.
Caption: Mechanistic pathway showing how oxidative degradation (Indole formation) disrupts downstream chemistry.
Part 5: Experimental Protocols
To ensure Trustworthiness and Self-Validation , the following protocols allow you to verify the COA claims in-house.
Protocol 1: Determination of Indole Content (HPLC)
Standard UV purity often masks indole due to saturation. This method separates the two critical species.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Indole
) and 254 nm . -
System Suitability: Inject a standard mix of Indoline and Indole (1:1).
-
Note: Indole typically elutes later than indoline due to aromaticity/planarity increasing lipophilicity.
-
-
Calculation: If reference standards are unavailable, assume Indole response factor is ~1.5x higher than Indoline at 254nm.
Protocol 2: Rapid Metal Scavenging (Remediation)
If your COA fails the metal check (or is blank), use this purification before sensitive catalysis.
-
Dissolve the indoline (1.0 eq) in EtOAc (10 vol).
-
Add SiliaMetS® Thiol or equivalent metal scavenger (0.5 wt equiv relative to substrate).
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate.[1][2][3] This typically reduces Pd content from >500 ppm to <20 ppm.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (2011).[4] Retrieved from [Link]
-
Welch, C. J. Microscale Chiral HPLC for the High-Throughput Determination of Enantiomeric Excess. Journal of Chromatography A. (2019). Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. (2004).[1] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(2-Methoxyethoxy)indoline and 4-(2-Methoxyethoxy)indole
For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of successful innovation. The indole and indoline scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The conversion of an indole to its corresponding indoline through reduction of the C2-C3 double bond dramatically alters the molecule's electronic properties, conformation, and, consequently, its biological activity. This guide provides an in-depth comparison of the spectroscopic characteristics of 4-(2-Methoxyethoxy)indole and its saturated counterpart, 4-(2-Methoxyethoxy)indoline, offering field-proven insights and experimental data to facilitate their unambiguous identification.
Introduction: The Spectroscopic Impact of Pyrrole Ring Saturation
The key difference between an indole and an indoline lies in the aromaticity of the five-membered pyrrole ring. In indole, this ring is aromatic, contributing to a planar structure with delocalized π-electrons. In contrast, the indoline core features a saturated pyrrolidine ring, rendering the molecule non-aromatic and conformationally more flexible. This fundamental structural divergence gives rise to distinct spectroscopic signatures across various analytical techniques.
To illustrate these differences, we will first outline the synthetic pathway to obtain both 4-(2-Methoxyethoxy)indole and this compound. Subsequently, we will delve into a comparative analysis of their predicted and analogous experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Synthetic Strategy: From Indole to Indoline
The synthesis of our target compounds originates from the commercially available 4-hydroxyindole. The synthetic workflow involves a two-step process: etherification followed by reduction.
Figure 1: Proposed synthetic workflow for 4-(2-Methoxyethoxy)indole and this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(2-Methoxyethoxy)indole (Williamson Ether Synthesis)
-
To a solution of 4-hydroxyindole (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-Methoxyethoxy)indole.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
-
Dissolve 4-(2-Methoxyethoxy)indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until the uptake of hydrogen ceases, or TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Spectroscopic Comparison: A Tale of Two Rings
The following sections detail the expected and analogous spectroscopic data for our two compounds of interest. For predictive purposes, we will draw comparisons with the well-characterized 4-methoxyindole and indoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the indole and indoline skeletons. The presence or absence of aromatic protons and carbons in the five-membered ring provides a clear diagnostic fingerprint.
¹H NMR Spectroscopy:
The most striking difference in the ¹H NMR spectra will be the signals corresponding to the protons at the C2 and C3 positions.
-
4-(2-Methoxyethoxy)indole: The aromatic nature of the pyrrole ring will result in deshielded protons at C2 and C3, appearing in the aromatic region (typically δ 6.5-7.5 ppm). The C2-H often appears as a triplet (coupled to C3-H and N-H), and the C3-H as a triplet (coupled to C2-H and N-H, if the N-H proton is not rapidly exchanging). The protons on the benzene ring will also be in the aromatic region. The methoxyethoxy side chain will show characteristic signals for the methylene groups (triplets around δ 3.5-4.2 ppm) and the methyl group (a singlet around δ 3.4 ppm).
-
This compound: The saturation of the five-membered ring leads to aliphatic protons at C2 and C3. These protons will be significantly shielded compared to their indole counterparts and will appear as triplets in the upfield region (typically δ 3.0-3.6 ppm). The protons on the benzene ring will remain in the aromatic region, although their chemical shifts will be slightly altered due to the change in the electronic nature of the fused ring. The signals for the methoxyethoxy side chain will be similar to the indole analogue.
| Proton | Predicted δ (ppm) for 4-(2-Methoxyethoxy)indole | Predicted δ (ppm) for this compound | Key Difference |
| C2-H | ~7.0-7.2 (t) | ~3.5-3.7 (t) | Aromatic vs. Aliphatic |
| C3-H | ~6.4-6.6 (t) | ~3.0-3.2 (t) | Aromatic vs. Aliphatic |
| Aromatic-H | 6.5-7.2 (m) | 6.4-7.0 (m) | Minor shifts due to electronic effects |
| -OCH₂CH₂OCH₃ | ~4.1-4.3 (t), ~3.7-3.9 (t) | ~4.0-4.2 (t), ~3.6-3.8 (t) | Minor shifts |
| -OCH₃ | ~3.4 (s) | ~3.4 (s) | Minimal change |
| N-H | Broad singlet (~8.0 ppm) | Broad singlet (~4.0-5.0 ppm) | More shielded in indoline |
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
¹³C NMR Spectroscopy:
Similar to ¹H NMR, the ¹³C NMR spectra will show a clear distinction between the aromatic and aliphatic nature of the five-membered ring.
-
4-(2-Methoxyethoxy)indole: The C2 and C3 carbons will resonate in the aromatic region (typically δ 100-125 ppm).
-
This compound: The C2 and C3 carbons will be shielded and appear in the aliphatic region (typically δ 45-55 ppm).
| Carbon | Predicted δ (ppm) for 4-(2-Methoxyethoxy)indole | Predicted δ (ppm) for this compound | Key Difference |
| C2 | ~122-125 | ~47-50 | Aromatic vs. Aliphatic |
| C3 | ~100-103 | ~28-31 | Aromatic vs. Aliphatic |
| Aromatic-C | 105-155 | 110-150 | Minor shifts |
| -OCH₂CH₂OCH₃ | ~68-72, ~59 | ~68-72, ~59 | Minimal change |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic feature to differentiate between the indole and indoline will be the C=C stretching vibrations of the pyrrole ring.
-
4-(2-Methoxyethoxy)indole: The spectrum will exhibit characteristic N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹). The C-O-C stretching of the ether linkage will be observed in the 1050-1250 cm⁻¹ region.
-
This compound: The N-H stretching will still be present, but may be slightly shifted. The aromatic C-H stretching will also be observed. The most significant difference will be the absence of the C=C stretching band associated with the pyrrole ring. Instead, aliphatic C-H stretching vibrations will be more prominent (below 3000 cm⁻¹). The C-O-C stretching will remain.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 4-(2-Methoxyethoxy)indole | Expected Wavenumber (cm⁻¹) for this compound | Key Difference |
| N-H Stretch | ~3400 | ~3350 | Slight shift |
| Aromatic C-H Stretch | >3000 | >3000 | Present in both |
| Aliphatic C-H Stretch | <3000 (from side chain) | <3000 (from side chain and C2/C3) | More intense in indoline |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 (benzene ring only) | Absence of pyrrole C=C stretch in indoline |
| C-O-C Stretch | ~1050-1250 | ~1050-1250 | Present in both |
Table 3: Key Diagnostic IR Absorption Bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of a molecule. The extended π-conjugation in the indole ring system results in characteristic UV absorption bands that are significantly different from the indoline system.
-
4-(2-Methoxyethoxy)indole: Indoles typically show two main absorption bands. The first, more intense band (the ¹Lₐ band) appears around 220 nm, and a second, less intense, but broader band with fine structure (the ¹Lₑ band) is observed around 270-290 nm.[1] The 4-alkoxy substituent is expected to cause a slight bathochromic (red) shift of these bands.
-
This compound: The loss of aromaticity in the five-membered ring disrupts the extended π-system. As a result, the UV spectrum will resemble that of a substituted aniline. The characteristic indole absorption bands will be absent, and instead, a simpler spectrum with a primary absorption maximum at a shorter wavelength (around 240-250 nm) and a weaker secondary band (around 290-300 nm) is expected.
| Compound | Expected λ_max (nm) | Key Feature |
| 4-(2-Methoxyethoxy)indole | ~225 and ~275-295 | Characteristic dual-band indole absorption |
| This compound | ~245 and ~295 | Aniline-like absorption, loss of indole signature |
Table 4: Expected UV-Vis Absorption Maxima (λ_max) in a non-polar solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both compounds will show the same molecular ion peak, their fragmentation patterns will differ due to the C2-C3 double bond in the indole.
-
4-(2-Methoxyethoxy)indole: The molecular ion peak will be prominent. A characteristic fragmentation pathway for indoles involves the loss of HCN or related fragments from the pyrrole ring. Fragmentation of the methoxyethoxy side chain will also be observed.
-
This compound: The molecular ion peak will also be present. The fragmentation of the indoline ring is expected to be different from the indole. A common fragmentation is the retro-Diels-Alder type cleavage of the five-membered ring. Fragmentation of the side chain will be similar to the indole analogue.
Figure 2: Generalized fragmentation pathways for indole and indoline derivatives.
Conclusion: A Multi-faceted Approach to Characterization
The spectroscopic differentiation of 4-(2-Methoxyethoxy)indole and this compound is straightforward when a combination of analytical techniques is employed. ¹H and ¹³C NMR provide the most definitive evidence through the clear distinction between aromatic and aliphatic signals in the five-membered ring. IR spectroscopy offers a quick diagnostic for the presence or absence of the pyrrole C=C double bond. UV-Vis spectroscopy highlights the difference in the electronic conjugation of the two systems, while mass spectrometry can reveal distinct fragmentation patterns.
By understanding the fundamental structural differences and their spectroscopic consequences as outlined in this guide, researchers and drug development professionals can confidently and accurately characterize these important heterocyclic scaffolds, ensuring the integrity and validity of their scientific endeavors.
References
-
PubChem. 4-Methoxy-1H-indole. [Link]
-
NIST Chemistry WebBook. 1H-Indole, 4-methoxy-. [Link]
-
Zhang, X., et al. (2025). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole. ResearchGate. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Callis, P. R. (1996). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 71(5), 2874-2881. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(2-Methoxyethoxy)indoline
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities involved. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Methoxyethoxy)indoline, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a deep understanding of the potential hazards associated with this class of compounds.
Understanding the Hazard Profile of this compound
Table 1: Hazard Analysis of this compound Based on Structural Analogs
| Hazard Classification | Potential Effects | Recommended Precautions |
| Skin Irritant | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritant | Causes serious eye irritation.[1] | Wear eye and face protection.[1] |
| Respiratory Irritant | May cause respiratory irritation.[1] | Use only in a well-ventilated area or under a chemical fume hood.[2] |
| Combustible Liquid | May be combustible at elevated temperatures.[3] | Keep away from heat, sparks, and open flames.[1][3] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] |
This proactive hazard identification is the cornerstone of a sound disposal plan, ensuring that all subsequent steps are taken with an appropriate level of caution.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must be executed with precision and adherence to institutional and national regulations.
Waste Characterization
The first critical step is to classify the waste. Based on the toxicological data of analogous compounds, any material contaminated with this compound, including neat compound, solutions, and contaminated labware, should be treated as hazardous waste.[1][5] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Container Selection and Management
Proper containment is paramount to prevent accidental release and ensure safe transport.
-
Container Compatibility: All hazardous waste must be stored in compatible containers that prevent rupture or leakage.[6][7] For this compound, a high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. Avoid metal containers for acidic or basic waste streams.[7]
-
Container Condition: Ensure containers are in good condition, free from cracks or signs of deterioration.[5][6]
-
Headspace: Do not fill containers to the brim. Leave at least 10% headspace to allow for expansion.[6][7]
-
Closure: Containers must be properly capped at all times, except when adding waste.[5][6]
Labeling: The Key to Safe Handling
Clear and accurate labeling is a fundamental requirement of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9]
Each waste container must be clearly marked with:
-
The words "HAZARDOUS WASTE" .[5]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Combustible").
-
The date of accumulation.
Segregation and Storage
Incompatible chemicals must never be mixed in the same waste container. This compound waste should be segregated from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.[7]
-
Subject to weekly inspections for leaks or deterioration.[6][10]
According to EPA regulations for academic laboratories, hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[11][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Final Disposition: The Role of Certified Waste Management
Under no circumstances should this compound or its waste be disposed of down the drain.[13][14] The final step in the disposal process is to arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. The most common and environmentally sound method for the disposal of organic chemical waste is incineration at a permitted facility.
The Laboratory's Chemical Hygiene Plan: Your Ultimate Guide
This document serves as a specific guide for this compound. However, it is crucial to remember that all laboratory activities involving hazardous chemicals must be conducted under the umbrella of a comprehensive Chemical Hygiene Plan (CHP).[15][16] The CHP, mandated by OSHA, outlines the standard operating procedures, control measures, and safety protocols for your specific laboratory environment.[15] Always refer to your institution's CHP for overarching guidance on chemical safety and waste disposal.
By adhering to these procedures, researchers can ensure that their groundbreaking work is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.
References
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
SAFETY DATA SHEET - Methyl diantilis. Perfumer's Apprentice. [Link]
-
4-Methoxy-2-(m-tolyl)indoline. PubChem. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]
-
4-Methoxy-2-(3-methoxyphenyl)indoline. PubChem. [Link]
-
4-Methoxy-2-(naphthalen-2-yl)indoline. PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. safetypartnersinc.com [safetypartnersinc.com]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. ashp.org [ashp.org]
- 15. osha.gov [osha.gov]
- 16. compliancy-group.com [compliancy-group.com]
Personal protective equipment for handling 4-(2-Methoxyethoxy)indoline
[1][2]
References
-
Sigma-Aldrich (Merck KGaA). (2025). Safety Data Sheet: Indoline (CAS 496-15-1).[1] Retrieved from
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 177811658, 4-Methoxy-2-(m-tolyl)indoline. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 4-(2-Aminoethyl)morpholine (Analogous Ether/Amine). Retrieved from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
